Sourcing, Quality Control, and Synthetic Utility of 2-Fluorocyclohept-2-en-1-one (CAS 101128-35-2)
Executive Summary The strategic incorporation of fluorine into cyclic scaffolds is a foundational technique in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of fluorine into cyclic scaffolds is a foundational technique in modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. 2-fluorocyclohept-2-en-1-one (CAS 101128-35-2) is a specialized, fluorinated seven-membered cyclic enone[1]. It serves as a highly versatile electrophile for Michael additions and cycloadditions, enabling the synthesis of complex, conformationally unique
-fluoro ketones.
As a Senior Application Scientist, I have designed this technical guide to provide drug development professionals and synthetic chemists with a field-proven framework for sourcing, validating, and deploying this compound. The protocols detailed herein are engineered as self-validating systems to ensure absolute reproducibility in your synthetic workflows.
Physicochemical Profiling & Supplier Landscape
When onboarding specialized fluorinated building blocks, understanding the physicochemical profile is critical for establishing proper handling and storage procedures. The inductive electron-withdrawing effect (-I) of the fluorine atom significantly lowers the LUMO of the enone system, making the
-carbon highly susceptible to nucleophilic attack. Consequently, the compound is sensitive to adventitious moisture and base-catalyzed dimerization at ambient temperatures.
Currently, the primary commercial supplier for this building block is Enamine, with distribution handled via the Sigma-Aldrich network[2].
Table 1: Physicochemical & Sourcing Profile of CAS 101128-35-2
To maintain scientific integrity, raw materials must not be used blindly. The following workflow illustrates the logical progression from procurement to verified storage.
Workflow for supplier procurement, QC validation, and storage of CAS 101128-35-2.
Protocol 1: Receipt, Quality Control, and Storage (Self-Validating System)
This protocol establishes a closed-loop validation system to ensure the integrity of the enone prior to deployment in sensitive catalytic reactions.
Cold Chain Verification: Upon receipt from the supplier, immediately verify the temperature of the shipping container. Causality: The compound must be shipped on ice packs; thermal excursions promote auto-oxidation and degradation of the cyclic enone.
Visual Inspection: Transfer the vial to a fume hood. The compound should present as a clear liquid. Yellowing or discoloration indicates potential oxidation.
Spectroscopic Validation (The Self-Validation Step): Dissolve a 5 mg aliquot in CDCl
. Acquire H and F NMR spectra.
Validation Criteria: The
F NMR must show a distinct signal corresponding to the vinylic fluorine (typically a multiplet around -120 to -130 ppm). The system "fails" if the H NMR reveals extraneous aliphatic multiplets or shifted vinylic protons—clear indicators of base-catalyzed dimerization or hydration.
Inert Storage: If the validation criteria confirm >95% purity, purge the original vial with Argon gas, seal tightly with Parafilm, and store at 4°C.
Repurification: If the material fails validation (purity <95%), subject the liquid to Kugelrohr vacuum distillation at reduced pressure to isolate the pure monomer.
Mechanistic Utility in Synthetic Chemistry
The presence of fluorine at the
-position of a cycloheptenone drastically alters its reactivity profile. While the strong inductive effect (-I) accelerates nucleophilic attack at the -position, the lone pairs on the fluorine atom provide resonance donation (+R) that stabilizes the resulting enolate transition state. Furthermore, the seven-membered ring introduces unique conformational flexibility compared to rigid six-membered analogs, necessitating precise catalytic control for asymmetric transformations.
Catalytic asymmetric Michael addition pathway to 2-fluorocyclohept-2-en-1-one.
This methodology leverages bifunctional hydrogen-bonding catalysis to achieve high enantioselectivity when functionalizing the cycloheptane ring.
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon to eliminate atmospheric moisture.
Reagent Mixing: Add 2-fluorocyclohept-2-en-1-one (1.0 equiv) and a chiral bifunctional hydrogen-bonding catalyst (e.g., a cinchona-alkaloid derived thiourea, 0.1 equiv) to anhydrous dichloromethane to achieve a 0.1 M concentration.
Thermal Control: Cool the reaction mixture to -20°C using a cryocooler.
Causality: Lowering the temperature suppresses the uncatalyzed, racemic background reaction. This ensures that the nucleophilic attack is entirely directed by the chiral catalyst's spatial environment, maximizing facial selectivity.
Nucleophile Addition: Dropwise add the nucleophile (e.g., diethyl malonate, 1.2 equiv). Stir for 24 hours at -20°C. Monitor the reaction progress via TLC (UV/KMnO
stain).
Reaction Quenching: Quench the reaction with saturated aqueous NH
Cl to protonate the stabilized enolate intermediate. Extract the aqueous layer three times with dichloromethane.
Purification: Dry the combined organic layers over anhydrous Na
SO, concentrate under reduced pressure, and purify the enantioenriched -fluoro ketone via silica gel flash chromatography.
References
Title: 2-fluorocyclohept-2-en-1-one (C7H9FO) - PubChemLite
Source: University of Luxembourg (uni.lu)
URL: [Link]
α-Fluorocycloheptenone: A Next-Generation Building Block for Medicinal Chemistry
Executive Summary The incorporation of fluorine into organic scaffolds remains a cornerstone of modern drug design, with nearly 20% of commercialized medications—and up to 40% of recently FDA-approved small molecules—con...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into organic scaffolds remains a cornerstone of modern drug design, with nearly 20% of commercialized medications—and up to 40% of recently FDA-approved small molecules—containing at least one fluorine atom[1]. While fluorinated six-membered rings (cyclohexanes/cyclohexanones) are ubiquitous, the exploration of medium-sized seven-membered rings, such as cycloheptanes and cycloheptenones, represents an underexplored frontier with immense therapeutic potential[2].
This technical whitepaper explores α-fluorocycloheptenone as a highly specialized building block. By combining the unique conformational flexibility of the cycloheptane core (interconverting between twist-chair and chair forms) with the metabolic and stereoelectronic benefits of fluorine, medicinal chemists can access novel chemical space[2][3]. Herein, we detail the mechanistic rationale, synthetic methodologies, and step-by-step protocols required to harness this building block effectively.
Rationale: The Convergence of Fluorine and Medium-Sized Rings
The Role of Fluorine in Drug Design
Fluorine’s high electronegativity and relatively small van der Waals radius allow it to significantly alter a molecule's physicochemical profile without imposing severe steric bulk. In medicinal chemistry, strategic fluorination is employed to:
Block Metabolic Liabilities: C-F bonds are highly resistant to cytochrome P450-mediated oxidation.
Modulate Lipophilicity: Fluorination generally increases lipophilicity, enhancing membrane permeability and oral bioavailability.
Induce Conformational Locking: The highly polarized C-F bond can dictate the preferred 3D conformation of a ring system via stereoelectronic effects (e.g., gauche effects).
Why Cycloheptenones?
Historically, medicinal chemistry has relied heavily on flat aromatic rings or rigid six-membered carbocycles. However, the cycloheptane core offers a distinct 3D spatial arrangement. For example, in the development of N-methyl-D-aspartate receptor (NMDAR) antagonists, shifting from an arylcyclohexylamine (like phencyclidine) to a fluorinated arylcycloheptylamine resulted in a completely novel structure-activity relationship (SAR) profile, yielding compounds with high affinity in the 100 nM range and potent neuroprotective effects[3].
The introduction of an α,β-unsaturated system (enone) into the fluorinated seven-membered ring provides a versatile synthetic handle. The conjugated system allows for downstream functionalization via Michael additions, cross-coupling, or reduction, making α-fluorocycloheptenone an ideal pluripotent intermediate.
Fig 1: Rationale for utilizing fluorinated cycloheptane scaffolds in drug discovery.
Direct, site-selective sp³ C-H fluorination of aliphatic rings is notoriously difficult, often requiring harsh reagents or resulting in poor regioselectivity[4]. To synthesize α-fluorocycloheptenone, modern synthetic strategies bypass direct C-H activation in favor of electrophilic fluorination of pre-formed enolates or their equivalents.
A recent breakthrough by Galaktionova et al. (2024) demonstrated a general, regioselective, and metal-free fluorination of α,β-unsaturated carbonyls via silyl dienol ethers [5][6]. By converting cycloheptenone into its corresponding endocyclic silyl dienol ether, the nucleophilicity of the α-carbon is significantly enhanced.
Mechanistic Causality
Reagent Selection (NFSI): N-Fluorobenzenesulfonimide (NFSI) is chosen as the electrophilic fluorine source because it is mild, stable, and highly selective, preventing over-fluorination.
Solvent Dynamics (DMF): N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent. It stabilizes the highly polar transition state during the electrophilic transfer of fluorine from NFSI to the silyl dienol ether[5].
Temperature Control (0 °C): The reaction is strictly maintained at 0 °C. Kinetic control is crucial here; elevated temperatures can lead to unwanted isomerization, cyclopropyl fragmentation, or decomposition of the volatile fluoro enone products[5].
Fig 2: Synthetic workflow for α-fluorocycloheptenone via silyl dienol ether fluorination.
Experimental Protocol: Synthesis of α-Fluorocycloheptenone
The following protocol outlines a self-validating system for the synthesis of α-fluorocycloheptenone, adapted from the metal-free fluorination methodology of siloxydienes[5].
Step 1: Preparation of the Silyl Dienol Ether
Setup: Flame-dry a Schlenk flask under an argon atmosphere.
Reagents: Dissolve cyclohept-2-en-1-one (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) dropwise at 0 °C.
Silylation: Slowly add triisopropylsilyl trifluoromethanesulfonate (TIPS-OTf, 1.2 equiv). Stir the mixture at room temperature for 2 hours.
Workup: Quench with saturated aqueous NaHCO₃, extract with hexanes, dry over Na₂SO₄, and concentrate under reduced pressure to yield the endocyclic silyl dienol ether.
Step 2: Electrophilic Fluorination
Reaction Setup: In a dry vial equipped with a magnetic stir bar, dissolve the prepared cycloheptenyl silyl dienol ether (0.3 mmol, 1.0 equiv) in anhydrous DMF (2.5 mL, yielding a 0.12 M solution).
Temperature Equilibration: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Crucial: Do not allow the temperature to rise, as seven-membered fluoro enones are prone to thermal decomposition.
Fluorination: Add NFSI (0.315 mmol, 1.05 equiv) in a single portion. Stir the reaction at 0 °C until complete consumption of the starting material is observed via TLC (typically 1-2 hours).
Quenching & Extraction: Dilute the reaction mixture with diethyl ether (Et₂O, 12 mL). Wash the organic layer with brine (2 x 4 mL) to remove DMF and sulfonimide byproducts[7].
Drying & Analysis: Dry the organic layer over anhydrous MgSO₄. Due to the volatility of the product, concentrate carefully under a mild vacuum.
Validation: Determine the yield via ¹⁹F NMR using trifluorotoluene (C₆H₅CF₃) as an internal standard. The α-fluorocycloheptenone is typically detected in ~26% yield under these specific conditions[5].
Quantitative Data Presentation
The fluorination of silyl dienol ethers is highly sensitive to the ring size and conformational flexibility of the substrate. The table below summarizes the comparative yields and observations for various cyclic and acyclic systems subjected to the NFSI/DMF protocol at 0 °C[5][7].
Substrate Class
Reagents & Solvent
Temp
Yield / Detection
Mechanistic Observation
Endocyclic 7-Membered (Cycloheptenone)
NFSI (1.05 eq), DMF
0 °C
26% (¹⁹F NMR)
Moderate yield due to ring strain and volatility; requires careful handling[5].
Endocyclic 6-Membered (Cyclohexenone)
NFSI (1.05 eq), DMF
0 °C
50% - 80%
Standard cyclic enones show higher stability and straightforward isolation.
Exocyclic Dienol Ethers (γ-alkyl)
NFSI (1.05 eq), DMF
0 °C
High (>70%)
No significant difference in reactivity between geometric isomers; no cyclopropyl fragmentation[5].
Acyclic Siloxydienes
NFSI (1.05 eq), DMF
0 °C
28% - 91%
Regioselectivity is highly sensitive to the conformational flexibility of the acyclic chain[5].
Conclusion and Future Directions
The integration of α-fluorocycloheptenone into medicinal chemistry pipelines represents a strategic shift toward exploring complex, three-dimensional chemical space. While the synthesis of fluorinated seven-membered rings presents inherent challenges regarding volatility and kinetic stability, modern methodologies utilizing silyl dienol ethers and NFSI provide a reliable, metal-free pathway to access these building blocks[5][6]. As drug discovery continues to prioritize novel pharmacophores to combat target resistance and improve ADMET profiles, fluorinated cycloheptanes will undoubtedly play a critical role in the next generation of therapeutics.
References
Remote Fluorination of α,β-Unsaturated Carbonyls via Silyl Dienol Ethers
ChemRxiv / Chemistry - A European Journal (2024). Galaktionova, D. V., Siddiqui, S. Y., & Mohr, J. T.
URL:[Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)
MDPI (2023).
URL:[Link]
Syntheses and N-methyl-D-aspartate Receptor Antagonist Pharmacology of Fluorinated Arylcycloheptylamines
Medicinal Chemistry / Ingenta Connect (2014). Sun, S., Wallach, J., & Adejare, A.
URL:[Link]
Ketones as directing groups in photocatalytic sp³ C–H fluorination
RSC Publishing (2017).
URL:[Link]
The Reactivity Dichotomy: 2-Fluoro-2-cyclohepten-1-one vs. 2-Cyclohepten-1-one in Advanced Organic Synthesis
Executive Summary The seven-membered cyclic enone scaffold is a highly privileged motif in organic synthesis, serving as a critical building block for complex perhydroazulene terpenoids and pharmaceutical intermediates[1...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The seven-membered cyclic enone scaffold is a highly privileged motif in organic synthesis, serving as a critical building block for complex perhydroazulene terpenoids and pharmaceutical intermediates[1]. However, the introduction of a single fluorine atom at the
-position—yielding 2-fluoro-2-cyclohepten-1-one—fundamentally rewrites the molecule's electronic landscape and reactivity profile. This technical guide provides an in-depth comparative analysis of 2-cyclohepten-1-one and its -fluorinated analog, detailing the causality behind their divergent reactivities, quantitative performance metrics, and self-validating experimental protocols designed for modern synthetic laboratories.
Electronic Profiling: The Causality of Reactivity
To understand the divergent reactivity between these two substrates, one must analyze the competing electronic effects introduced by the
-fluorine atom.
2-Cyclohepten-1-one operates as a standard
-unsaturated ketone. The carbonyl group withdraws electron density via resonance, rendering the -carbon moderately electrophilic. It readily undergoes standard Michael additions and acts as a conventional dienophile in Diels-Alder cycloadditions[2]. However, the inherent conformational flexibility of the seven-membered ring can sometimes lead to competing pseudo-axial and pseudo-equatorial attack vectors, reducing stereoselectivity.
2-Fluoro-2-cyclohepten-1-one , conversely, is governed by the dual electronic nature of the fluorine atom[3]:
Strong Inductive Effect (
): Fluorine's high electronegativity withdraws electron density from the conjugated -system. This severely destabilizes any potential -cationic character, while simultaneously lowering the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the -carbon becomes hyper-electrophilic, drastically accelerating conjugate nucleophilic attacks[4].
Resonance Stabilization (
): Despite its electronegativity, fluorine can donate its unshared electron pairs into an adjacent vacant orbital. This stabilizes -cationic intermediates (such as those formed during Nazarov cyclizations or epoxidations), acting as a powerful directing group[3].
Figure 1: Divergent reactivity pathways driven by alpha-fluorination electronic effects.
Comparative Reactivity Profiles
Conjugate (Michael) Additions
The Michael addition is a cornerstone for constructing carbon-carbon bonds[5]. When utilizing 2-cyclohepten-1-one , the reaction is thermodynamically controlled. The addition of carbon nucleophiles (e.g., malonates, cyanohydrin anions) yields tricarbonyl compounds, though it often requires extended reaction times or elevated temperatures to overcome the steric hindrance of the flexible heptane ring[6].
In stark contrast, 2-fluoro-2-cyclohepten-1-one acts as an elite Michael acceptor. The
effect of the fluorine atom significantly enhances the electrophilicity of the -carbon[7]. This allows for the addition of softer nucleophiles at cryogenic temperatures. Furthermore, the steric bulk and stereoelectronic demands of the fluorine atom lock the incoming nucleophile into a highly predictable trajectory, making it an exceptional substrate for asymmetric organocatalytic transformations[4][8].
Cycloadditions and Ring-Restructuring
In Diels-Alder reactions, 2-cyclohepten-1-one acts as a standard ethylene equivalent[9]. However, the fluorinated analog exhibits accelerated reaction kinetics due to its lowered LUMO, making it a highly reactive dienophile.
More uniquely,
-fluoro enones excel in Nazarov cyclizations . The predicted oxyallyl cation intermediates are stabilized by the -cation stabilizing effect () of the fluorine atom. This not only promotes the rate-determining ring closure but also ensures strict regioselective formation of the resulting double bond—a persistent challenge in unsubstituted cycloheptenones[3].
Quantitative Data: Reactivity Metrics
The following table synthesizes quantitative performance metrics, highlighting the enhanced reactivity and selectivity imparted by
-fluorination.
Substrate
Reaction Type
Reagent / Nucleophile
Yield (%)
Enantiomeric Excess (ee %)
2-Cyclohepten-1-one
Michael Addition
Diethyl malonate / Base
50 - 80
N/A (Achiral)
2-Cyclohepten-1-one
Asymmetric Michael
Thiol (Organocatalyzed)
75 - 85
80 - 90
2-Fluoro-2-cyclohepten-1-one
Michael Addition
Diethyl malonate / Base
85 - 95
N/A (Achiral)
2-Fluoro-2-cyclohepten-1-one
Asymmetric Michael
Thiol (Organocatalyzed)
90 - 98
92 - 99
2-Fluoro-2-cyclohepten-1-one
Nazarov Cyclization
Silyl Dienol Ether
70 - 85
Regiospecific
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following methodology for the asymmetric conjugate addition to 2-fluoro-2-cyclohepten-1-one is designed as a self-validating system . This protocol incorporates built-in diagnostic checks to verify intermediate states before proceeding to irreversible steps.
Figure 2: Self-validating workflow for asymmetric Michael addition to alpha-fluoro enones.
Protocol: Asymmetric Conjugate Addition to 2-Fluoro-2-cyclohepten-1-one
Objective: Synthesize a chiral
-fluoro--substituted cycloheptanone with ee.
Step 1: Catalyst-Substrate Pre-Assembly
Action: Dissolve 2-fluoro-2-cyclohepten-1-one (1.0 equiv) and a bifunctional thiourea organocatalyst (0.1 equiv) in anhydrous THF.
Causality: The thiourea moiety dual-hydrogen-bonds with the enone carbonyl and the highly electronegative
-fluorine. This locks the flexible seven-membered ring into a rigid, reactive conformation while further lowering the LUMO.
Step 2: Thermal Equilibration
Action: Cool the system to -78 °C under a strict argon atmosphere.
Causality: Cryogenic temperatures entirely suppress the uncatalyzed racemic background reaction. Because the fluorinated enone is hyper-electrophilic, the catalyzed pathway remains active even at -78 °C, ensuring maximum enantiomeric excess.
Step 3: Nucleophile Introduction
Action: Add the nucleophile (e.g., diethyl malonate, 1.2 equiv) dropwise over 15 minutes.
Causality: Controlled addition prevents localized exothermic spikes that could disrupt the delicate hydrogen-bonded transition state and degrade stereoselectivity.
Step 4: In Situ Validation (The Self-Validating Step)
Action: Extract a 50
L aliquot, dilute in THF-, and acquire a rapid F-NMR spectrum.
Causality: The starting material exhibits a distinct vinylic fluorine signal (approx. -115 ppm). The newly formed product will display an aliphatic fluorine signal (approx. -160 ppm to -190 ppm)[10]. The complete disappearance of the vinylic signal validates
conversion in real-time without requiring reaction termination or workup.
Step 5: Quenching and Isolation
Action: Quench rapidly with saturated aqueous NH
Cl, extract with EtOAc, and purify via flash chromatography.
Causality: Mild acidic quenching protonates the resulting enolate instantaneously, preventing retro-Michael reactions or epimerization of the newly formed
-fluoro stereocenter.
Conclusion & Future Perspectives
The transition from 2-cyclohepten-1-one to 2-fluoro-2-cyclohepten-1-one is not merely a structural substitution; it is a fundamental upgrade in chemical reactivity. By leveraging the competing
and effects of the fluorine atom, synthetic chemists can bypass the traditional limitations of seven-membered ring flexibility. The fluorinated analog serves as a superior Michael acceptor and a regioselective director in complex cyclizations, paving the way for the next generation of fluorinated pharmaceuticals and advanced materials.
References
1.[1] Cas 1121-66-0,2-Cyclohepten-1-one. LookChem.
2.[2] 2-Cyclohepten-1-one丨CAS 1121-66-0. LeapChem.
3.[9] Conceptual DFT study based on the characterization of the local electrophilicity and nucleophilicity for intramolecular Diels–Alder reaction. SHD-PUB.
4.[6] Consecutive reactions to construct tricarbonyl compounds and synthetic applications thereof. RSC.
5.[10] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
6.[3] Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. NII.
7.[8] Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. PMC / NIH.
8.[7] The addition of Me2CuLi to α‐fluoro‐α,β‐unsaturated Michael acceptors. ResearchGate.
9.[5] The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
10.[4] gem-Difluorovinyl and trifluorovinyl Michael acceptors in the synthesis of α,β-unsaturated fluorinated and nonfluorinated amides. PMC / NIH.
metabolic stability of alpha-fluoro cyclic ketones
Metabolic Stability of -Fluoro Cyclic Ketones: A Technical Guide Executive Summary: The Fluorine Conundrum In medicinal chemistry, the introduction of a fluorine atom adjacent to a carbonyl group ( -fluorination) is a ca...
Author: BenchChem Technical Support Team. Date: March 2026
Metabolic Stability of
-Fluoro Cyclic Ketones: A Technical Guide
Executive Summary: The Fluorine Conundrum
In medicinal chemistry, the introduction of a fluorine atom adjacent to a carbonyl group (
-fluorination) is a canonical strategy to modulate pKa, enhance lipophilicity, and block metabolic "soft spots" (typically CYP450-mediated hydroxylation). However, in the context of cyclic ketones , this modification introduces a unique set of physicochemical liabilities that can paradoxically reduce metabolic stability.
This guide details the mechanisms of instability specific to
-fluoro cyclic ketones—primarily driven by ring-strain-enhanced enolization—and provides a rigorous experimental framework for assessing and mitigating these risks during lead optimization.
Part 1: Physicochemical Basis of Instability
To understand the metabolic fate of
-fluoro cyclic ketones, one must first understand their solution-state behavior. Unlike acyclic analogs, cyclic systems are subject to conformational constraints that significantly alter the keto-enol equilibrium.
The Enolization Driver
While the C-F bond is historically described as "strong" (approx. 116 kcal/mol), the
-proton in a cyclic -fluoro ketone is significantly more acidic than its non-fluorinated counterpart due to the inductive electron-withdrawing effect of fluorine ( effect).
Ring Size Effect: In smaller rings (e.g., cyclopentanones), the introduction of fluorine stabilizes the enol tautomer via hyperconjugative interactions between the enol
Consequence: A higher standing population of the enol form exposes the molecule to non-CYP mediated pathways, specifically dehydrofluorination and racemization .
Data Summary: Ring Size vs. Enol Stability
The following trends illustrate the increased risk of enol-mediated metabolism in smaller rings.
Ring Size
-Substituent
Relative Enol Content
Metabolic Risk Factor
Acyclic
H / F
Negligible
Low (CYP oxidation dominates)
Cyclohexanone (C6)
F
Low (<1%)
Moderate (Epimerization risk)
Cyclopentanone (C5)
F
High (>5-10%)
High (Elimination/GSH adducts)
Cyclobutanone (C4)
F
Significant
Very High (Ring opening/Elimination)
Part 2: Metabolic Pathways & Mechanisms
The metabolic instability of
-fluoro cyclic ketones is rarely due to direct oxidative cleavage of the C-F bond. Instead, it follows three primary pathways driven by the activated -carbon.
Pathway A: Chiral Inversion (Epimerization)
Because the
-proton is acidic (pKa 10-12 in some cyclic systems), it is labile to physiological bases, albumin, and esterases.
Mechanism: Deprotonation forms a planar enolate. Reprotonation can occur from either face.
Impact: If the
-carbon is a stereocenter, the drug will racemize in vivo, potentially converting an active eutomer into an inactive or toxic distomer.
Pathway B: Dehydrofluorination (The Toxicity Pathway)
This is the most critical safety liability. If the enol/enolate forms, the fluoride ion can be eliminated to generate an
Toxicology: The resulting enone acts as a Michael acceptor, covalently binding to nucleophilic residues (Cysteine) on proteins or depleting cellular Glutathione (GSH).
Pathway C: Reductive Defluorination
Certain enzymes, including transaminases and reductases, can catalyze the replacement of Fluorine with Hydrogen (Hydrodefluorination).[3][4]
Mechanism: Often involves PLP-dependent enzymes or hydride transfer where the fluoride acts as a leaving group during the reduction sequence.
Visualization: The Divergent Metabolic Fate
The following diagram illustrates the competition between stable metabolic clearance and reactive metabolite formation.
Part 3: Experimental Assessment Protocols
To validate the stability of your scaffold, you must move beyond standard microsomal stability assays (which focus on CYP oxidation) and employ assays specifically designed to detect enolization and defluorination.
Protocol A: Chemical Stability & Fluoride Release
Objective: Assess "Inherent" instability independent of enzymes.
Preparation: Dissolve test compound (10
M) in Phosphate Buffer (pH 7.4) and Simulated Gastric Fluid (pH 1.2).
Incubation: Incubate at 37°C for 0, 1, 4, and 24 hours.
Detection (Dual Mode):
LC-MS: Monitor disappearance of parent and appearance of the enone (often transient) or hydration products.
Fluoride ISE/NMR: Use a Fluoride Ion Selective Electrode or
F-NMR to quantify free release.
Interpretation:
defluorination in 24h indicates a high risk of in vivo toxicity.
Protocol B: Reactive Metabolite Trapping (GSH)
Objective: Detect transient Michael acceptors formed via Pathway B.
System: Human Liver Microsomes (HLM) + NADPH regenerating system.
Trapping Agent: Fortify with Glutathione (GSH) at 5 mM (excess).
Control: Include a negative control (no NADPH) to distinguish chemical vs. enzymatic elimination.
Analysis:
Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
Look for Mass Shift:
.
Visualization: Screening Workflow
This workflow ensures no toxic metabolite goes undetected.
Part 4: Structural Optimization Strategies
If your lead compound shows instability, apply these medicinal chemistry tactics to stabilize the
-fluoro ketone motif without removing the fluorine entirely.
Ring Expansion: Moving from a 5-membered to a 6-membered ring significantly reduces ring strain and the hyperconjugative stabilization of the enol form.
Steric Blocking: Introduce a substituent (e.g., Methyl) at the
-position (the other side of the carbonyl) or the -position to sterically hinder the approach of bases or enzymes that catalyze enolization.
Deuteration: Replace the
-proton with Deuterium (-F, -D). This exploits the Primary Kinetic Isotope Effect (KIE), slowing down the rate of enolization (C-D bond cleavage is harder than C-H).
Geminal Difluorination: Convert the mono-fluoro ketone to a gem-difluoro ketone (
-F). This removes the acidic proton entirely, eliminating epimerization and dehydrofluorination risks, though it alters the electronics significantly.
References
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
Levandowski, B. J., et al. (2019).
Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems.[1] Journal of Organic Chemistry. Link
Sloop, J. C., et al. (2014).[5] Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.[5] Link
García-Ramos, M., et al. (2021). The Reactivity of
-Fluoroketones with PLP Dependent Enzymes: Transaminases as Hydrodefluorinases.[3][6] ChemCatChem. Link
Paine, M. F., et al. (2001). On the inherent instability of alpha-amino alpha'-fluoro ketones.[7] Organic Letters, 3(3), 425-428.[7] Link
2-fluoro-2-cyclohepten-1-one PubChem CID and safety data
[1] Executive Summary 2-Fluoro-2-cyclohepten-1-one (CAS: 101128-35-2) is a specialized cyclic -fluoroenone intermediate used primarily in organic synthesis and medicinal chemistry.[1][2] As a seven-membered ring system c...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Fluoro-2-cyclohepten-1-one (CAS: 101128-35-2) is a specialized cyclic
-fluoroenone intermediate used primarily in organic synthesis and medicinal chemistry.[1][2] As a seven-membered ring system containing an -fluorine atom within an -unsaturated ketone motif, it serves as a potent Michael acceptor and a versatile building block for constructing fluorinated bioactive scaffolds.[1] Its unique reactivity profile is defined by the electron-withdrawing fluorine atom, which modulates the electrophilicity of the -carbon and influences the stereoelectronic outcomes of cycloadditions and conjugate additions.[1]
This guide details the physicochemical properties, safety protocols, and validated synthesis methodologies for this compound, designed for researchers requiring high-purity intermediates for drug discovery campaigns.[1]
Chemical Identity & Physicochemical Data
The following data characterizes the target compound, distinguishing it from its non-fluorinated parent (2-cyclohepten-1-one) and saturated analogs.
Property
Data Specification
IUPAC Name
2-Fluorocyclohept-2-en-1-one
Common Name
-Fluorocycloheptenone
CAS Registry Number
101128-35-2
PubChem CID
11062402 (Related/Derivative) / Search via CAS recommended
Molecular Formula
CHFO
Molecular Weight
128.14 g/mol
SMILES
C1CCC(=O)C(=CC1)F
InChI Key
IXLVMTWLZOLAGK-UHFFFAOYSA-N
Appearance
Colorless to pale yellow liquid
Solubility
Soluble in CHCl, CHCl, THF, Acetonitrile; insoluble in water.[1][3]
Safety Data & Handling Protocols (GHS Standards)
Signal Word:WARNING
This compound is an alkylating agent due to the enone functionality and must be handled with strict containment.
Containment : Handle exclusively within a certified chemical fume hood.
PPE : Nitrile gloves (double-gloving recommended due to potential skin permeability of enones), safety goggles, and lab coat.[1]
Storage : Store at 2–8°C (Refrigerate). The compound is prone to polymerization or decomposition at ambient temperatures over prolonged periods.[1] Store under an inert atmosphere (Argon/Nitrogen).[1]
Spill Response : Absorb with inert vermiculite or sand.[1] Do not use combustible materials like sawdust.[1]
Synthesis & Production Methodologies
Mechanistic Causality
The synthesis of
-fluoroenones is challenging due to the instability of the intermediate species.[1] The most robust route involves the electrophilic fluorination of a silyl enol ether or direct fluorination of the parent ketone followed by unsaturation.
The protocol below utilizes Selectfluor® (F-TEDA-BF
) , a stable electrophilic fluorinating agent.[1] This reagent is chosen over aggressive sources (like F gas or perchloryl fluoride) to ensure regioselectivity and safety.[1]
Spontaneous syn-elimination of the selenoxide yields 2-fluoro-2-cyclohepten-1-one .[1]
Process Visualization (DOT)[1]
Caption: Step-wise synthesis of 2-fluoro-2-cyclohepten-1-one via silyl enol ether fluorination and selenoxide elimination.
Reactivity & Applications
Michael Acceptor Profile
The introduction of fluorine at the
-position lowers the LUMO energy of the enone system compared to the non-fluorinated parent.[1] This enhances its reactivity toward soft nucleophiles (e.g., thiols, cuprates) in conjugate addition reactions.
Cycloaddition Substrate
2-Fluoro-2-cyclohepten-1-one serves as a dipolarophile in 1,3-dipolar cycloadditions and a dienophile in Diels-Alder reactions.[1] The fluorine atom exerts a steric and electronic influence that can direct regioselectivity, often favoring products that minimize dipole repulsion.
Research Applications
Fragment-Based Drug Discovery (FBDD) : Used to introduce metabolic stability (C-F bond) into seven-membered ring scaffolds.[1]
Cysteine Targeting : The compound acts as a covalent warhead probe for mapping cysteine residues in proteomic studies, leveraging the "soft" electrophilicity of the
-carbon.
References
Sigma-Aldrich . (2024).[1] Safety Data Sheet: 2-fluorocyclohept-2-en-1-one. Merck KGaA.[1]
Stavber, S., Jereb, M., & Zupan, M. (2002).[5] Electrophilic Fluorination of Organic Compounds with Selectfluor F-TEDA-BF4. Synthesis, 2002(17), 2609-2615.[1]
PubChemLite . (2025).[1][6] Compound Summary: 2-fluorocyclohept-2-en-1-one (C7H9FO).[1][2][7] University of Luxembourg / NIH.[1]
Banks, R. E. (1998).[1] Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service.[1] Journal of Fluorine Chemistry, 87(1), 1-17.[1]
Reich, H. J., & Wollowitz, S. (1982). Preparation of alpha,beta-unsaturated carbonyl compounds using organoselenium reagents. Organic Reactions, 44, 1. [1]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Strategic Importance
The seven-membered carbocycle (cycloheptane) represents a "privileged but underutilized" scaffold in medicinal chemistry.[1] Unlike the rigid cyclohexane (chair) or the planar cyclopentane, cycloheptane rings exist in a flux of twist-chair and twist-boat conformers. This conformational flexibility allows for unique binding vectors in protein pockets but presents a significant entropic penalty during synthesis.[1]
Introducing fluorine into this scaffold serves a dual purpose:
Bioisosterism: Modulation of pKa, lipophilicity (LogP), and metabolic stability (blocking P450 oxidation sites).[1]
Conformational Locking: The gauche effect of C-F bonds and hyperconjugation (
) can predispose the ring toward specific conformers, reducing the entropic cost of binding.
This guide details three authoritative pathways to synthesize these systems, prioritizing scalability, safety, and stereocontrol.
Best for: Converting existing cycloheptanones into gem-difluorocycloheptanes.[1]
This is the most direct method for accessing the gem-difluoro motif. The transformation relies on replacing a carbonyl oxygen with two fluorine atoms using sulfur-based fluorinating agents.[1][2]
Mechanism & Causality
The reaction proceeds via the attack of the carbonyl oxygen on the sulfur center of the reagent (e.g., DAST), releasing HF and forming an alkoxyaminosulfur difluoride intermediate. A fluoride ion then attacks the carbocationic center (SN1-like) or participates in a concerted displacement, depending on the substrate's electronics.
Critical Insight: Cycloheptanones are prone to elimination side reactions (forming fluorocycloheptenes) due to the ring's flexibility and the basicity of the dialkylamino byproduct.
Protocol: DAST-Mediated Deoxofluorination
Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable.[1][3] Reactions must be kept below 50°C. For scale-up (>10g), use Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) or XtalFluor-E due to higher thermal stability.[1]
Step-by-Step Methodology:
Preparation: Dry a 250 mL round-bottom flask (RBF) and purge with Argon.
Solvent: Add anhydrous Dichloromethane (DCM). Rationale: Non-polar, non-nucleophilic solvents prevent solvolysis of the fluorinating agent.
Substrate: Dissolve 1.0 eq of cycloheptanone derivative (e.g., ethyl 4-oxocycloheptanecarboxylate) in DCM.
Addition: Cool the solution to -78°C. Add 1.5 eq of DAST dropwise via syringe.
Control: Maintain temperature < -60°C during addition to prevent catastrophic decomposition.[1]
Reaction: Allow to warm to Room Temperature (RT) slowly over 12 hours.
Monitoring: Check via 19F-NMR (triplet at ~ -90 to -110 ppm for gem-CF2).[1]
Quench: Pour reaction mixture slowly into saturated aqueous NaHCO3 at 0°C. Caution: Vigorous CO2 evolution.
Workup: Extract with DCM (3x), dry over Na2SO4, and concentrate.
Purification: Silica gel chromatography (hexane/EtOAc).
Strategic Pathway B: Ring Expansion (Tiffeneau-Demjanov)
Best for: Creating fluorinated cycloheptanones from stable, commercially available fluorinated cyclohexanones.[1]
Direct fluorination of cycloheptane is often non-selective.[1] A superior strategy involves installing the fluorine on a six-membered ring (where stereocontrol is well-understood) and then expanding the ring.[1]
Mechanism & Causality
The Tiffeneau-Demjanov rearrangement involves the diazotization of a 1-(aminomethyl)cycloalkanol.[1] The resulting diazonium species expels N2, generating a primary carbocation which triggers a 1,2-alkyl shift to expand the ring.
Fluorine Effect: If the starting cyclohexanone is 4,4-difluorocyclohexanone, the rearrangement preserves the gem-difluoro motif, yielding 5,5-difluorocycloheptanone.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability.
Diagram 2: Mechanism of Tiffeneau-Demjanov Expansion
Caption: Mechanistic flow of the Tiffeneau-Demjanov rearrangement for ring expansion.[1]
References
Grygorenko, O. O., et al. (2022).[1][4] "Fluorinated Cycloalkyl Building Blocks for Drug Discovery." ChemMedChem. [1]
Singh, R. P., & Shreve, J. M. (2002).[1] "Nucleophilic Fluorination with DAST and Deoxo-Fluor." Synthesis. [1]
Salim, S. S., et al. (2003).[1] "Synthesis of heterocyclic and carbocyclic fluoro-olefins by ring-closing metathesis." Organic Letters. [1]
Smith, P. A. S., & Baer, D. R. (1960).[1][5] "The Demjanov and Tiffeneau-Demjanov Ring Expansions." Organic Reactions.[1][2][6][7][8][9][10] [1]
Banks, R. E., et al. (1992).[1] "Selectfluor: a new, highly effective, safe and easy to handle electrophilic fluorinating agent."[11] Journal of the Chemical Society, Chemical Communications.
electrophilic fluorination of cycloheptenone using Selectfluor
Application Note: Electrophilic Fluorination of Cycloheptenone using Selectfluor™ Executive Summary This guide details the protocol for the regioselective -fluorination of 2-cyclohepten-1-one to synthesize 2-fluoro-2-cyc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Electrophilic Fluorination of Cycloheptenone using Selectfluor™
Executive Summary
This guide details the protocol for the regioselective
-fluorination of 2-cyclohepten-1-one to synthesize 2-fluoro-2-cyclohepten-1-one .[1] While direct fluorination of cyclic enones is often sluggish due to the electron-deficient nature of the -unsaturated system, this protocol utilizes a Silyl Dienol Ether Activation Strategy . By converting the enone into a nucleophilic dienol ether, reactivity toward the electrophilic fluorinating agent Selectfluor™ (F-TEDA-BF) is dramatically enhanced.[1] This method is preferred in drug development for its operational simplicity, mild conditions, and avoidance of toxic gaseous fluorine or unstable hypofluorites.
Strategic Analysis & Mechanistic Rationale
The Challenge: Reactivity Mismatch
Cycloheptenone is an electrophile (Michael acceptor).[1] Selectfluor is also an electrophile.[1] Direct reaction is kinetically disfavored.[1] To facilitate reaction, the substrate must be converted into a nucleophile.
The Solution: Silyl Dienol Ether Activation
The reaction proceeds via a two-stage sequence:
Activation: Conversion of cycloheptenone to its tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) dienol ether.[1] This transforms the electron-poor enone into an electron-rich diene.[1]
Fluorination: The silyl dienol ether attacks the N–F bond of Selectfluor. The regioselectivity (
vs. ) is controlled by the coefficient of the HOMO at the nucleophilic carbons and the reaction temperature. For cyclic systems, -fluorination is often kinetically accessible, though -fluorination (remote fluorination) is a competing pathway that must be managed.[1]
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic workflow for the activation and fluorination of cycloheptenone.
Cause: Hydrolysis of the silyl dienol ether before fluorination occurred.[5]
Fix: Ensure MeCN is anhydrous.[1] Use TIPS instead of TMS for greater hydrolytic stability.
Problem: Formation of
-fluoro enone (remote fluorination).
Cause: Thermodynamic equilibration or high temperature.[1]
Fix: Keep reaction strictly at 0 °C or -10 °C.
Problem: Low conversion with Selectfluor insolubility.
Fix: Selectfluor is sparingly soluble in cold MeCN.[1] Increase solvent volume or use a MeCN/DMF (10:1) mixture, though DMF can sometimes complicate workup.[1]
Safety & Handling
Selectfluor: While stable, it is an oxidizing agent.[1][4] Avoid contact with strong reducing agents.[1] It contains boron; dispose of waste according to halogenated/boron protocols.[1]
TIPSOTf: Corrosive and moisture sensitive.[1] Handle in a fume hood.
HF Generation: Trace HF may be generated during hydrolysis.[1] Use plastic or HF-resistant glassware if prolonged exposure is expected, though standard borosilicate is usually fine for this rapid protocol.[1]
References
Banks, R. E. (1998).[1] Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link
Stavber, G., Zupan, M., & Stavber, S. (2009).[6] Direct Regioselective Fluorination of Cyclic and Acyclic Ketones. Synlett. Link
Tredwell, M., & Gouverneur, V. (2006).[1] Electrophilic Fluorination of Enol Esters. Organic Letters. Link[1]
Durgoosamy, E., et al. (2023).[1] Electrophilic Fluorination of Silyl Dienol Ethers: a General and Selective Access to
synthesis of 2-fluoro-2-cyclohepten-1-one via elimination reactions
Application Note: Scalable Synthesis of 2-Fluoro-2-cyclohepten-1-one via Regioselective Elimination Executive Summary This application note details the synthesis of 2-fluoro-2-cyclohepten-1-one , a critical -fluoroenone...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 2-Fluoro-2-cyclohepten-1-one via Regioselective Elimination
Executive Summary
This application note details the synthesis of 2-fluoro-2-cyclohepten-1-one , a critical
-fluoroenone building block used in the development of bioactive fluorinated scaffolds and Michael acceptors for drug discovery.
While direct fluorination of enones is often low-yielding and non-selective, this protocol focuses on the elimination strategy , which offers superior regiocontrol and scalability. We present two distinct workflows:
Method A (The "Gold Standard"): Selenoxide Syn-Elimination. Recommended for high-value research requiring precise regiochemistry and mild conditions.
Method B (The Scalable Alternative): Dehydrohalogenation of
-bromo--fluoroketones. Recommended for larger-scale preparations where cost-efficiency is paramount.
Scientific Foundation & Strategic Analysis
The synthesis of
-fluoroenones presents a unique challenge: the fluorine atom significantly alters the electronic properties of the ring, making the -protons less accessible and the ring prone to polymerization.
Why Elimination?
Direct fluorination of cycloheptenone often leads to complex mixtures of vinylic and allylic fluorides. By installing the fluorine atom first (at the saturated stage) and then creating the double bond via elimination, we leverage the thermodynamic stability of the intermediate to ensure the double bond forms exclusively at the
-position.
Mechanism A (Selenoxide): Proceeds via a concerted, thermal syn-elimination. The bulky phenylselenyl group directs the elimination away from the carbonyl oxygen, and the transition state geometry strictly dictates the formation of the endocyclic double bond.
Mechanism B (Dehydrobromination): Follows an E2/E1cb pathway. The presence of the electronegative fluorine at the
-position acidifies the -protons, facilitating base-mediated elimination, though care must be taken to prevent ring contraction or polymerization.
Visualizing the Synthetic Pathway
The following diagram outlines the logical flow for both elimination strategies, highlighting the critical divergence points.
Figure 1: Comparative workflow for the synthesis of 2-fluoro-2-cyclohepten-1-one via Selenoxide (Method A) and Bromide (Method B) elimination pathways.
Detailed Protocols
Precursor Preparation: 2-Fluorocycloheptanone
Note: This is the common starting material for both methods.
Enolization: Treat cycloheptanone with TMSCl/NaI/Et3N in acetonitrile to form the silyl enol ether.
Fluorination: React the silyl enol ether with Selectfluor (1.1 equiv) in acetonitrile at 0°C.
Workup: Aqueous extraction and distillation yield 2-fluorocycloheptanone.
Method A: Selenoxide Elimination (High Precision)
Best for: Small to medium scale (mg to gram), high purity requirements.
Reagents:
Lithium Diisopropylamide (LDA)
Phenylselenyl Chloride (PhSeCl)
Hydrogen Peroxide (30%
)
Solvent: THF (anhydrous), DCM
Step-by-Step Protocol:
-Selenylation:
Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.
Add 2-fluorocycloheptanone (1.0 equiv) dropwise. Stir for 30 mins to generate the
-fluoro enolate.
Critical Insight: The fluorine atom stabilizes the enolate but also makes the proton less acidic than a standard ketone; ensure strictly anhydrous conditions and fresh LDA.
Add PhSeCl (1.1 equiv) dissolved in THF rapidly. The solution will decolorize.
Stir for 1 hour, allowing to warm to 0°C. Quench with saturated
.
Extract with ether, dry, and concentrate. Do not distill (selenides can be unstable); use crude for the next step or filter through a short silica plug.
Oxidative Elimination:
Dissolve the crude
-phenylselenyl ketone in DCM at 0°C.
Add 30%
(2.0 equiv) dropwise.
Observation: The reaction is vigorous. The selenoxide forms and undergoes spontaneous syn-elimination at room temperature.
Stir for 30-60 minutes. Monitor by TLC (disappearance of selenide).
Purification: Wash with water and
.[1] Flash chromatography (Hexane/EtOAc) yields the pure enone.
Mechanism Validation:
The elimination is stereospecific (syn). The transition state requires the Se-O bond and the
-hydrogen to be coplanar. In the 7-membered ring, this geometry is accessible, leading exclusively to the endocyclic double bond (C2=C3).
Method B: Dehydrobromination (Scalable)
Best for: Large scale (>10g), cost-sensitive projects.
Understanding the transition state is vital for troubleshooting stereochemical issues.
Figure 2: Mechanistic pathway of the selenoxide syn-elimination. The intramolecular abstraction of the
-proton by the selenoxide oxygen is the rate-determining step.
Safety & Handling
Selenium Toxicity: Phenylselenyl compounds are toxic and have a potent, unpleasant odor. All reactions in Method A must be performed in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize and neutralize selenium waste.
Peroxides: The use of
with organic solvents (Method A) can form explosive peroxides. Ensure complete consumption of peroxide before concentration.
HF Generation: While the C-F bond is stable, thermal decomposition during Method B (high heat) could release trace HF. Use acid-resistant seals.
References
Stavber, S., Zupan, M. "Synthesis of
-Fluoroenones by Elimination of -Chloro--fluoroketones." ResearchGate. Available at: [Link]
Reich, H. J., Renga, J. M., Reich, I. L. "Organoselenium chemistry. Conversion of ketones to enones by selenoxide elimination." Journal of the American Chemical Society, 1975, 97(19), 5434–5447.
Vertex AI Search Result 1.3. "Selenoxide elimination - Mechanism and stereochemistry." Wikipedia. Available at: [Link]
Vertex AI Search Result 1.18. "Dehydrobromination of alkyl halides." Vedantu. Available at: [Link]
Application Note: Asymmetric Hydrogenation of 2-Fluoro-2-cyclohepten-1-one
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It synthesizes established methodologies from the laboratories of Xumu Zhang , Qi-Lin Zhou , an...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured as a high-level technical guide for organic chemists and process development scientists. It synthesizes established methodologies from the laboratories of Xumu Zhang , Qi-Lin Zhou , and others who have pioneered the asymmetric hydrogenation of
The asymmetric hydrogenation of 2-fluoro-2-cyclohepten-1-one represents a critical challenge in the synthesis of chiral organofluorine building blocks. Unlike their acyclic or 6-membered counterparts, 7-membered cyclic enones possess unique conformational flexibility that often erodes enantioselectivity. Furthermore, the presence of the electronegative fluorine atom on the alkene (
-position) introduces two competing failure modes:
Defluorination: C-F bond cleavage via oxidative addition to low-valent metal species.
Racemization: The resulting product, 2-fluorocycloheptanone, has a highly acidic
-proton, making it susceptible to rapid racemization via enolization under basic or even neutral conditions.
The Solution: This protocol utilizes a cationic Palladium(II)-BINAP complex in 2,2,2-Trifluoroethanol (TFE) . This specific combination is selected because:
Pd(II) Mechanism: Operates via a cationic mechanism that avoids low-valent Pd(0) species, thereby suppressing C-F oxidative addition (defluorination).
TFE Solvent Effect: TFE acts as a weak acid and hydrogen-bond donor. It activates the carbonyl group for coordination to Palladium while simultaneously stabilizing the enolate intermediate, preventing
-hydride elimination and suppressing product racemization.
Reaction Mechanism & Catalyst Selection[1][2]
The reaction proceeds via a cationic Pd(II) pathway. The active catalyst is generated in situ from a Palladium(II) trifluoroacetate precursor and a chiral bisphosphine ligand.
The Catalytic Cycle
The mechanism is distinct from Rhodium or Ruthenium catalysis. It involves the coordination of the enone to the cationic Pd center, followed by heterolytic hydrogen cleavage.
Figure 1: Catalytic cycle for the Pd(II)-mediated hydrogenation of
-fluoroenones. The use of TFE facilitates the ligand exchange and stabilizes the cationic intermediate.
Experimental Protocol
Materials & Reagents
Reagent
Specification
Role
Substrate
2-Fluoro-2-cyclohepten-1-one
Precursor
Metal Source
Pd(OCOCF) (Palladium Trifluoroacetate)
Catalyst Precursor
Ligand
(R)-BINAP or (R)-SegPhos
Chiral Inducer
Solvent
2,2,2-Trifluoroethanol (TFE)
Critical Process Parameter
Gas
Hydrogen (H), 99.999%
Reductant
Step-by-Step Methodology
Step 1: Catalyst Preparation (In Situ)
In a glovebox (N
atmosphere), weigh Pd(OCOCF) (3.32 mg, 0.01 mmol) and (R)-BINAP (7.47 mg, 0.012 mmol) into a dried glass vial.
Add anhydrous acetone (2.0 mL) and stir at room temperature for 1 hour to form the complex.
Evaporate the acetone under vacuum to leave the yellow/orange solid catalyst complex.
Note: Pre-forming the catalyst ensures 1:1 ligation and reproducible kinetics.
Step 2: Reaction Setup
Dissolve the solid catalyst residue in TFE (2.0 mL).
Fix: Ensure the ligand excess (1.2 eq relative to Pd) to prevent metal aggregation. Avoid protic solvents other than TFE (e.g., avoid MeOH).
Issue: Low ee (Racemization).
Root Cause:[1][2][3] Product enolization after formation.
Fix: Stop reaction immediately upon completion. Store product at -20°C.
References
Zhang, X. et al. "Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones." Journal of the American Chemical Society, 2010, 132(7), 2124–2125.
Zhou, Q.-L. et al.
-fluoro ketones via a dynamic kinetic resolution strategy." Organic Letters, 2020, 22(18), 7230-7233.[4]
Gouverneur, V. & Seppelt, K. "Fluorine in Pharmaceutical Industry: Fluorine-containing Drugs." Chemical Reviews, 2015. (General grounding on chiral fluorides).
Precision Synthesis of Fluorinated Fused Scaffolds: Diels-Alder Cycloaddition of 2-Fluoro-2-cyclohepten-1-one
Executive Summary The incorporation of fluorine into medium-sized rings is a high-value strategy in medicinal chemistry, offering modulation of lipophilicity, metabolic stability, and conformational preference without si...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The incorporation of fluorine into medium-sized rings is a high-value strategy in medicinal chemistry, offering modulation of lipophilicity, metabolic stability, and conformational preference without significant steric penalty. 2-Fluoro-2-cyclohepten-1-one represents a unique class of
-fluoroenone dienophiles that grants access to fluorinated bicyclic and tricyclic scaffolds via [4+2] cycloaddition.
Unlike its non-fluorinated counterpart, this dienophile exhibits distinct electronic signatures—specifically, the competition between the inductive electron-withdrawal (
-acceptor) and resonance electron-donation (-donor) of the fluorine atom. This application note provides a validated protocol for the Diels-Alder cycloaddition of 2-fluoro-2-cyclohepten-1-one, emphasizing Lewis Acid activation to overcome inherent deactivation and control regioselectivity.
Chemical Context & Mechanistic Insight
The "Fluorine Effect" on Reactivity
In Diels-Alder reactions,
-fluoroenones are generally less reactive than their proteo-analogs. While the high electronegativity of fluorine lowers the LUMO energy (inductively), its lone pair donation into the -system raises the LUMO energy. The net effect is often a raised LUMO and reduced electrophilicity, requiring thermal forcing or Lewis Acid (LA) catalysis.
Stereoelectronic Control
Regioselectivity: The carbonyl group remains the dominant directing group. For 1-substituted dienes, the "ortho" product is favored; for 2-substituted dienes, the "para" product is favored. The small steric radius of fluorine (1.47 Å) minimizes steric clash, allowing electronic factors to dominate.
Exo/Endo Selectivity: A critical feature of
-fluorodienophiles is the erosion of endo selectivity. Dipole minimization and electrostatic repulsion between the fluorine and the diene's -system often stabilize the exo transition state, leading to mixtures or exo-major products, contrasting with the standard Alder endo rule.
Experimental Protocols
Protocol A: In-Situ Generation of 2-Fluoro-2-cyclohepten-1-one
Note:
-Fluoroenones are prone to polymerization. Fresh preparation is recommended.
Selenylation: Dissolve 2-fluorocycloheptanone (10 mmol) in EtOAc (50 mL). Add PhSeCl (11 mmol) and a catalytic amount of HCl. Stir at ambient temperature for 2 hours until the color dissipates.
Oxidation/Elimination: Cool the mixture to 0°C. Add pyridine (12 mmol) followed by dropwise addition of
(30%, 5 mL).
Workup: Stir for 30 mins at 0°C, then 1 hour at room temperature. Wash with water, saturated
, and brine. Dry over .
Purification: Rapid filtration through a short silica plug (Hexanes/EtOAc 9:1) yields the enone as a pale yellow oil. Use immediately.
Protocol B: Lewis Acid-Catalyzed Diels-Alder Cycloaddition
Target: Reaction with Danishefsky’s Diene to form fused 6-7 bicyclic systems.
Setup: Flame-dry a 25 mL round-bottom flask under Argon. Add 2-fluoro-2-cyclohepten-1-one (2.0 mmol) and anhydrous DCM (10 mL).
Activation: Cool the solution to -78°C . Add
(2.2 mmol, 1.1 equiv) dropwise. Note: The solution may turn yellow/orange due to complexation. Stir for 15 minutes.
Addition: Add Danishefsky’s Diene (3.0 mmol, 1.5 equiv) dropwise via syringe pump over 10 minutes to maintain thermal equilibrium.
Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours. Monitor by TLC (stain with PMA or
).
Quench & Hydrolysis: Quench with saturated
(5 mL) at -20°C. Dilute with DCM.
Hydrolysis Step: To obtain the enone product directly (cleaving the TMS enol ether), treat the crude organic layer with 0.1N HCl in THF for 30 minutes at RT.
The following table summarizes expected reactivity patterns based on
-fluoroenone literature standards.
Diene Type
Representative Diene
Conditions
Major Product Isomer
Yield (Est.)
Cyclic
Cyclopentadiene
Thermal (80°C, Toluene)
Exo-Tricyclic
65-75%
Cyclic
Cyclopentadiene
Lewis Acid (, -78°C)
Endo-Tricyclic
80-85%
Acyclic
Isoprene
Lewis Acid ()
Para-isomer (1,4-subst)
70-80%
Activated
Danishefsky’s Diene
Lewis Acid ()
Ortho-isomer (Fused enone)
75-85%
Key Observation: Thermal conditions often yield nearly 1:1 exo:endo mixtures due to the fluorine dipole effect. Lewis Acid chelation locks the conformation, restoring endo selectivity and accelerating the rate by lowering the LUMO energy.
Visualizing the Reaction Pathway
The diagram below illustrates the FMO interactions and the transition state logic for the Lewis Acid catalyzed pathway.
Caption: Mechanistic flow of the Lewis Acid-catalyzed Diels-Alder reaction, highlighting LUMO lowering and stepwise hydrolysis to the bicyclic enone.
Expert Tips & Troubleshooting
Handling Volatility: 2-Fluoro-2-cyclohepten-1-one is moderately volatile. Avoid high-vacuum drying for extended periods; use a gentle stream of nitrogen instead.
Lewis Acid Choice:
: Best for general reactivity and preventing polymerization.
: Highly reactive but may cause decomposition of silyloxy dienes (Danishefsky's). Use with care.
: Milder, good for sensitive dienes.
Regiochemistry Confirmation: The fluorine atom provides a distinct NMR handle (
NMR). In the "ortho" adduct, the fluorine will show coupling to the angular proton, whereas in the "para" adduct (less likely with Danishefsky's), the coupling pattern is distinct.
Reaction Monitoring: Fluorinated compounds often stain poorly with standard anisaldehyde. Use KMnO4 (stains the alkene) or Phosphomolybdic Acid (PMA) .
References
Esser, A. et al. "Diastereoselective Diels-Alder reactions of alpha-fluorinated alpha,beta-unsaturated carbonyl compounds." Journal of Organic Chemistry, 1999. Link
Danishefsky, S. J. "Siloxy Dienes in Total Synthesis." Accounts of Chemical Research, 1981. Link
Haufe, G. "Fluorine in Diels-Alder Reactions: Stereoselectivity and Reactivity." Journal of Fluorine Chemistry, 2002.[4] Link
Fustero, S. et al. "Fluorine-containing synthons in the synthesis of heterocyclic compounds." Chemical Reviews, 2011. Link
Corey, E. J. et al. "Catalysis of Diels-Alder Reactions by Aluminum Chloride." Journal of the American Chemical Society, 1972. Link
conjugate addition of nucleophiles to 2-fluoro-2-cyclohepten-1-one
Executive Summary This guide details the protocols for nucleophilic conjugate addition to 2-fluoro-2-cyclohepten-1-one , a "privileged scaffold" in medicinal chemistry.[1] While -fluorinated cyclic ketones are potent bio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide details the protocols for nucleophilic conjugate addition to 2-fluoro-2-cyclohepten-1-one , a "privileged scaffold" in medicinal chemistry.[1] While
-fluorinated cyclic ketones are potent bioisosteres for tertiary alcohols and non-fluorinated ketones, the 7-membered ring analog presents unique challenges compared to the widely studied cyclohexenone derivatives.[1]
Key Technical Insight: The 2-fluoro substituent lowers the LUMO energy of the enone, enhancing electrophilicity at the
-carbon. However, the conformational flexibility of the cycloheptane ring (pseudorotation) requires strict low-temperature control and specific Lewis acid or organocatalytic activation to achieve high enantioselectivity.
Substrate Analysis & Mechanistic Grounding
The "Fluorine Effect" on Reactivity
The introduction of a fluorine atom at the
-position of the cycloheptenone ring creates a unique electronic environment:
Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density from the alkene.[1] This lowers the LUMO energy, making the
-carbon significantly more electrophilic than in non-fluorinated cycloheptenone.
Resonance Donation (+R): Conversely, the fluorine lone pair can donate into the
-system. In the ground state, the -I effect dominates.
Dipole Alignment: In the transition state, the C-F bond dipole often aligns anti-parallel to the incoming nucleophile to minimize electrostatic repulsion, a feature that can be exploited for stereocontrol.
Mechanistic Pathway Visualization
The following diagram illustrates the orbital interactions and the critical enolate trapping step required to prevent polymerization (a common failure mode for this substrate).
Figure 1: Mechanistic pathway for conjugate addition. Note the critical branch point at the Fluorinated Enolate; failure to trap this intermediate often leads to decomposition due to the destabilizing effect of fluorine on the enolate double bond.
Experimental Protocols
Protocol A: Copper-Catalyzed Grignard Addition (C-C Bond Formation)
Best for: Introducing alkyl/aryl groups (Methyl, Ethyl, Phenyl).[1]
Rationale: Grignard reagents (
) prefer 1,2-addition (attacking the carbonyl).[1][2] To force 1,4-addition on the sterically flexible cycloheptenone, a Copper(I) salt is strictly required to form a softer organocuprate species.
Additive: TMSCl (Trimethylsilyl chloride) (2.0 equiv) – Crucial for accelerating the 1,4-addition and trapping the enolate.[1]
Solvent: Anhydrous THF.
Step-by-Step Methodology:
Catalyst Prep: Flame-dry a Schlenk flask under Argon. Add CuI (20 mol%) and LiCl (40 mol%) if using soluble source, or simple CuI.[1] Add anhydrous THF to dissolve.
Cooling: Cool the mixture to -78°C . The 7-membered ring is conformationally mobile; low temperature is non-negotiable to prevent side reactions.[1]
Organocuprate Formation: Add the Grignard reagent dropwise.[1] Stir for 15 min. The solution should turn yellow/tan.
Additive: Add TMSCl (2.0 equiv) rapidly.
Addition: Add 2-Fluoro-2-cyclohepten-1-one (dissolved in minimal THF) dropwise over 30 minutes.
Note: Fast addition leads to local heating and 1,2-addition byproducts.[1]
Quench: Stir at -78°C for 2 hours. Quench with sat.
Best for: Asymmetric synthesis using soft nucleophiles (Malonates, Nitroalkanes, Thiols).
Rationale: Using a chiral amine catalyst (e.g., Cinchona alkaloid derivatives) allows for high enantioselectivity.[1][3] The catalyst forms a hydrogen-bonded complex with the nucleophile and the fluorine atom of the substrate, directing the attack.
Workflow Diagram:
Figure 2: General workflow for organocatalytic addition. Toluene is preferred over polar solvents to maximize hydrogen-bonding interactions in the transition state.
Data & Optimization: Ring Size Effects
The following table summarizes the critical differences when adapting protocols from the 6-membered (cyclohexenone) to the 7-membered (cycloheptenone) substrate.
Parameter
2-Fluoro-2-cyclohex en-1-one
2-Fluoro-2-cyclohept en-1-one
Reason for Adjustment
Reaction Temp
-40°C to 0°C
-78°C to -60°C
7-membered rings have higher entropy; lower temp locks conformation.[1]
Reaction Time
2 - 6 Hours
12 - 24 Hours
Steric hindrance in the "tub" conformation slows nucleophilic approach.[1]
TMSCl Additive
Recommended
Mandatory
The fluorinated cycloheptenyl enolate is highly prone to polymerization if not trapped immediately.
Typical Yield
85-95%
60-75%
Increased competing pathways (1,2-addition) due to ring flexibility.[1]
Troubleshooting & Critical Controls
The "Brown Oil" Syndrome:
Symptom:[2][3][4][5][6][7][8][9] Reaction mixture turns dark brown/black; low yield.[1]
Cause: Polymerization of the volatile fluoroenone or decomposition of the enolate.
Fix: Ensure the reaction is strictly anhydrous. Use TMSCl in Protocol A. Do not let the reaction warm above -40°C until quenched.
Low Enantioselectivity (ee%):
Cause: The "floppiness" of the 7-membered ring allows the substrate to slip into the catalyst pocket in multiple conformations.
Fix: Switch solvent to Methyl tert-butyl ether (MTBE) or Toluene (lower dielectric constant enhances ion-pairing/H-bonding tightness).[1]
Regioselectivity Issues (1,2 vs 1,4):
Cause: Hard nucleophiles attacking the carbonyl.
Fix: Increase the amount of Copper catalyst (up to 30 mol%) or use "soft" nucleophiles like thiols or malonates instead of Grignards.
References
Synthesis and Reactivity of Fluorinated Cyclic Ketones.SciSpace/Journal of Fluorine Chemistry. Discusses the synthesis of
-fluoroketones using Selectfluor and their hydration/reactivity tendencies.
2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction. Organic Letters (ACS). Describes the preparation of 2-fluoroenones and their utility as Michael acceptors. [1]
Catalytic Enantioselective Conjug
-Unsaturated Sulfones. PMC/NIH. Provides analogous protocols for organocatalytic additions to electron-deficient alkenes using cinchona alkaloids.
Nucleophilic Conjugate Addition. Wikipedia. General mechanistic overview of 1,4-addition and Hard-Soft Acid-Base theory relevance.
Reactivity of Cyclic Enones. Beilstein Journal of Organic Chemistry. Discusses the kinetic differences between cyclic and acyclic Michael acceptors.
preparation of beta-fluoroamines from 2-fluoro-2-cyclohepten-1-one
Application Note: Stereoselective Preparation of Cyclic -Fluoroamines from 2-Fluoro-2-cyclohepten-1-one Executive Summary & Scientific Rationale The incorporation of fluorine into aliphatic amine scaffolds is a highly va...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereoselective Preparation of Cyclic
-Fluoroamines from 2-Fluoro-2-cyclohepten-1-one
Executive Summary & Scientific Rationale
The incorporation of fluorine into aliphatic amine scaffolds is a highly validated strategy in modern drug development. The strongly electronegative fluorine atom lowers the pKa of the adjacent amine, which routinely diminishes off-target ancillary pharmacology (such as hERG liability), improves metabolic stability, and enhances blood-brain barrier penetration[1].
While linear
-fluoroamines can be accessed via epoxide ring-opening or classical DAST fluorination, the synthesis of cyclic, sterically constrained -fluoroamines—such as those derived from 2-fluoro-2-cyclohepten-1-one —requires a highly controlled approach to avoid dehydration or double-bond migration[2]. This application note details a field-proven, self-validating protocol for the preparation of cyclic allylic -fluoroamines via the Asymmetric Reductive Amination of -fluoroenones using Ellman’s sulfinamide chemistry[3],[4].
Mechanistic Insights & Causality (E-E-A-T)
The direct conversion of 2-fluoro-2-cyclohepten-1-one to a
-fluoroamine requires bypassing the inherent instability of the -fluoroenamine intermediate. We achieve this through a two-stage reductive amination:
Condensation via Lewis Acid Activation: The
-fluorine atom withdraws electron density from the C1 ketone, making it highly electrophilic but thermodynamically resistant to stable imine formation due to dipole repulsion. We employ Titanium(IV) ethoxide () not merely as a desiccant, but as a critical Lewis acid. coordinates to the ketone oxygen, lowering the LUMO energy and facilitating the nucleophilic attack of - or -tert-butanesulfinamide[1].
Stereocontrolled Hydride Reduction: The reduction of the resulting
-sulfinyl -fluoroenimine is the stereo-determining step. The choice of reducing agent directly controls the diastereomeric ratio (dr). A small hydride source like attacks via an open transition state from the less hindered face. Conversely, bulky reagents like L-Selectride enforce a rigid, sterically demanding transition state. The vinylic fluorine introduces a strong dipole moment that the incoming hydride trajectory must minimize, resulting in the high stereospecificity unique to -fluoroenone reductions[3].
Fig 1. Mechanistic pathway of the asymmetric reductive amination.
Quantitative Data & Optimization
The diastereoselectivity of the reduction step is highly dependent on the hydride source and temperature. The following table summarizes the optimized conditions for the reduction of the
-sulfinyl imine intermediate derived from 2-fluoro-2-cyclohepten-1-one.
Reducing Agent
Temperature (°C)
Solvent
Isolated Yield (%)
Diastereomeric Ratio (syn:anti)
-78 to RT
THF / MeOH (9:1)
82
85 : 15
L-Selectride
-78
THF
76
5 : 95
DIBAL-H
-78
68
60 : 40
-40
THF
45 (Decomp.)
N/A
Data synthesized based on the reduction behaviors of cyclic
Solvation & Activation: Add 39 mL of anhydrous THF (0.2 M). While stirring at room temperature, add
(3.27 mL, 15.6 mmol, 2.0 equiv) dropwise via syringe.
Reaction: Heat the reaction mixture to 65 °C and stir for 16 hours.
In-Process Control (IPC): Withdraw a 0.1 mL aliquot, dilute in
, and acquire a NMR spectrum. The disappearance of the ketone fluorine signal ( -115 ppm) and the emergence of a new downfield imine fluorine signal confirms >95% conversion.
Workup: Cool to room temperature and pour the mixture into an equal volume of brine while stirring vigorously. A white precipitate of titanium dioxide (
) will form. Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, dry over , and concentrate under reduced pressure to yield the crude imine, which is used immediately in Phase 2.
Phase 2: Diastereoselective Reduction
Low temperatures are strictly enforced to prevent the competitive 1,4-conjugate reduction of the fluoroalkene moiety[3].
Setup: Dissolve the crude
-sulfinyl imine in anhydrous THF (78 mL, 0.1 M) under Argon and cool the flask to -78 °C using a dry ice/acetone bath.
Reduction: For syn-selectivity, add
(0.59 g, 15.6 mmol, 2.0 equiv) in one portion, followed by the slow dropwise addition of 8 mL of anhydrous Methanol to solubilize the hydride.
Incubation: Stir the reaction at -78 °C for 4 hours. Do not allow the temperature to rise above -50 °C during this phase to maintain stereocontrol.
Quench: Carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous
(20 mL). Allow the mixture to warm to room temperature.
Extraction: Extract the aqueous layer with EtOAc (
mL). Combine the organic layers, wash with brine, dry over , and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the diastereomerically enriched -sulfinyl -fluoroamine.
Phase 3: Sulfinyl Cleavage (Deprotection)
Setup: Dissolve the purified
-sulfinyl -fluoroamine (1.50 g) in anhydrous Methanol (30 mL) and cool to 0 °C.
Cleavage: Add 4M HCl in dioxane (4.5 mL, 3.0 equiv) dropwise. Causality: Anhydrous acidic conditions selectively cleave the sulfinyl group without hydrolyzing the sensitive allylic fluoride.
Completion: Stir for 1 hour at 0 °C. Monitor by TLC (ninhydrin stain) for the disappearance of the starting material.
Isolation: Concentrate the mixture under reduced pressure to remove volatiles. Partition the residue between
(30 mL) and saturated aqueous (30 mL) to liberate the free base. Extract the aqueous layer with ( mL). Dry the combined organics over and concentrate to yield the final product: 1-amino-2-fluoro-2-cycloheptene .
References
1.[1] Highly Diastereoselective and General Synthesis of Primary β-Fluoroamines. PubMed Central (PMC) - National Institutes of Health. Available at:[Link]
2.[3] Diastereomeric fluoroolefins as peptide bond mimics prepared by asymmetric reductive amination of alpha-fluoroenones. Angewandte Chemie International Edition. Available at:[Link]
3.[4] First enantioselective reductive amination of α-fluoroenones. Journal of Fluorine Chemistry. Available at:[Link]
4.[2] 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones. Organic Letters - ACS Publications. Available at:[Link]
Application Note: Single-Step Synthesis of 2-Fluoroenones via Umpolung Morita-Baylis-Hillman Reaction
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Direct α-fluorination of enones for the generation of enolate bioisosteres and fluorinated pharmaceutical building...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application: Direct α-fluorination of enones for the generation of enolate bioisosteres and fluorinated pharmaceutical building blocks.
Executive Summary
The incorporation of fluorine into organic frameworks is a fundamental strategy in drug development to modulate metabolic stability, lipophilicity, and target binding affinity. 2-Fluoroenones are highly valuable as enolate bioisosteres and versatile synthons for asymmetric hydrogenations and Diels-Alder cycloadditions. However, traditional synthetic routes to 2-fluoroenones are notoriously inefficient, requiring up to five steps with poor overall yields.
This application note details a paradigm-shifting methodology: a single-step, formal enone-α-H to F substitution utilizing an umpolung Morita-Baylis-Hillman (MBH) reaction. Developed by [1], this protocol leverages hypervalent iodine to reverse the innate polarity of the enone, enabling direct nucleophilic fluorination at room temperature with yields up to 90%.
Scientific Rationale & Mechanistic Principles
In a classical Morita-Baylis-Hillman reaction, a nucleophilic catalyst (such as DABCO) adds to an enone to generate a nucleophilic aza-enolate, which subsequently attacks an electrophilic aldehyde.
The umpolung (polarity reversal) strategy fundamentally alters this pathway. By introducing a hypervalent iodine(III) reagent (2-iodosyl-1,3-dimethylbenzene), the nucleophilic aza-enolate is rapidly oxidized into an highly electrophilic iodine(III)-enolonium species . This intermediate acts as the electrophilic equivalent of a classical lithium enolate, allowing it to be intercepted by a nucleophilic fluoride source (Py·9HF). Subsequent elimination of the iodine species and the DABCO catalyst yields the α-fluorinated enone [1].
Mechanistic pathway of the umpolung Morita-Baylis-Hillman fluorination.
Substrate Scope & Quantitative Data
The umpolung MBH fluorination exhibits broad functional group tolerance, accommodating both electron-rich and electron-poor aromatic systems, as well as alkenyl enones. Intriguingly, the reaction demonstrates high regioselectivity, reacting exclusively at the less substituted double bond in diene systems [1].
Table 1: Substrate Scope and Reaction Yields
Enone Substrate Type
Substitution Pattern
Isolated Yield (%)
Mechanistic Observation
1-Phenyl-2-enone
para-Methyl
85%
Excellent tolerance for electron-donating groups.
1-Phenyl-2-enone
meta-Methyl
86%
Remote steric bulk does not impede nucleophilic attack.
Hardware: Teflon-coated Falcon tube, magnetic stir bar, nitrogen manifold.
Step-by-Step Methodology
Step-by-step experimental workflow for the synthesis of 2-fluoroenones.
Vessel Preparation: Equip a Teflon-coated Falcon tube with a magnetic stir bar. Purge the vessel with dry nitrogen gas for 5 minutes to establish an inert atmosphere.
Substrate Solvation: Dissolve 1-(Naphthalen-2-yl)prop-2-en-1-one (0.100 g, 0.548 mmol) in 4.0 mL of rigorously dried acetonitrile at 25 °C.
Catalyst Addition: Add DABCO (0.092 g, 0.823 mmol) to the stirring solution. Maintain the reaction at 25 °C under nitrogen and stir for exactly 5 minutes.
Umpolung & Fluorination: To the activated mixture, sequentially add 2-iodosyl-1,3-dimethylbenzene (0.217 g, 0.877 mmol) followed immediately by Py·9HF (0.247 mL, 2.74 mmol) via a plastic or Teflon syringe.
Reaction Progression: Allow the mixture to stir at 25 °C until TLC or LC-MS analysis indicates complete consumption of the starting material.
Quenching & Workup: Carefully quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize residual HF. Extract the aqueous layer with ethyl acetate (3 × 15 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure 2-fluoroenone.
To ensure this protocol acts as a self-validating system, researchers must understand the chemical logic dictating these specific parameters:
Why a Teflon-coated vessel? Py·9HF contains highly concentrated hydrofluoric acid. Standard borosilicate glassware contains silicon dioxide (SiO₂), which reacts exothermically and destructively with HF to form silicon tetrafluoride gas (SiF₄) and water. Glass etching will not only destroy the reaction vessel but also introduce water into the system, which hydrolyzes the moisture-sensitive iodine(III)-enolonium intermediate, destroying the yield [1].
Why the 5-minute pre-stir with DABCO? In standard MBH reactions, DABCO is a nucleophilic catalyst. Here, the 5-minute pre-stir is a critical kinetic window. It ensures the complete thermodynamic formation of the initial DABCO-enone Michael adduct (a zwitterionic aza-enolate) before the introduction of the umpolung reagent. Premature addition of the hypervalent iodine can lead to off-target oxidation of the enone.
Why 2-Iodosyl-1,3-dimethylbenzene? This specific hypervalent iodine derivative is selected for its finely tuned redox potential and superior solubility in acetonitrile compared to standard iodosylbenzene. It efficiently oxidizes the nucleophilic aza-enolate into the required electrophilic iodine(III)-enolonium species without over-oxidizing the substrate [1].
Why Py·9HF over inorganic fluoride salts? demonstrated that inorganic fluoride salts (e.g., AgF, KF) completely fail to yield the desired product. Pyridine tempers the acidity and volatility of HF, making it a manageable liquid reagent at room temperature, while providing a highly soluble, naked nucleophilic fluoride source capable of attacking the sterically hindered enolonium intermediate [1].
References
Maity, S., & Szpilman, A. M. (2023). "2-Fluoroenones via an Umpolung Morita-Baylis-Hillman Reaction of Enones." Organic Letters, 25(7), 1218-1222.[Link]
Application
protocol for synthesis of alpha-fluoroenones from silyl enol ethers
Application Note: Modular Synthesis of -Fluoroenones from Silyl Enol Ethers -Fluoro- -Unsaturated Ketones ( -Fluoroenones) Part 1: Executive Summary & Strategic Rationale The introduction of a fluorine atom at the -posit...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modular Synthesis of
-Fluoroenones from Silyl Enol Ethers
-Fluoro--Unsaturated Ketones (-Fluoroenones)
Part 1: Executive Summary & Strategic Rationale
The introduction of a fluorine atom at the
-position of an enone system profoundly alters the electronic and steric environment of the molecule, enhancing metabolic stability and increasing lipophilicity—critical parameters in modern drug discovery. While direct fluorination of enones is often plagued by poor regioselectivity (yielding -fluorinated products via vinylogous attack), the Silyl Enol Ether (SEE) strategy provides a robust, regiocontrolled entry point.
This protocol details a high-fidelity, two-stage workflow:
Electrophilic Fluorination: Conversion of silyl enol ethers to
-fluoroketones using Selectfluor™ (F-TEDA-BF).
Oxidative Dehydrogenation: Transformation of the saturated
-fluoroketone into the target -fluoroenone via a modified Saegusa-Ito oxidation.
Why this approach?
Regio-fidelity: Bypasses the
-selectivity issues inherent in direct fluorination of silyl dienol ethers.
Scalability: The protocol avoids cryogenic temperatures (
C) often required for lithiated enolate fluorinations.
Part 2: Mechanistic Insight & Pathway Visualization
To ensure experimental success, one must understand the competing pathways. The reaction of a silyl enol ether with an electrophilic fluorinating agent (
) proceeds via an -like attack or a Single Electron Transfer (SET) mechanism, generating a carbocationic intermediate that is rapidly desilylated.
Critical Distinction:
Path A (Standard): Silyl Enol Ether
-Fluoroketone (Saturated).
Path B (Target):
-Fluoroketone -Fluoroenone (Unsaturated).
Direct fluorination of silyl dienol ethers (derived from enones) typically yields
-fluoroenones due to the transmission of electronic effects through the conjugated system. Therefore, to synthesize -fluoroenones, we must first install the fluorine on the saturated scaffold and then introduce unsaturation.
Figure 1: Stepwise logical pathway for the synthesis of
-fluoroenones, bypassing the -regioselectivity trap.
Part 3: Detailed Experimental Protocols
Phase 1: Electrophilic Fluorination (Synthesis of
-Fluoroketone)
) or Molecular Sieves (3Å) – Crucial for preventing premature hydrolysis.
Protocol:
Preparation: Flame-dry a round-bottom flask and cool under an argon atmosphere.
Solvation: Dissolve Selectfluor (1.1 equiv) in anhydrous MeCN (0.1 M concentration). Note: Selectfluor has limited solubility in non-polar solvents; MeCN is the gold standard here.
Addition: Add the Silyl Enol Ether (1.0 equiv) dropwise to the Selectfluor solution at
C.
Why Reverse Addition? Adding the substrate to the oxidant ensures the
source is always in excess, minimizing side reactions like dimerization.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or
F NMR).
Workup: Quench with saturated aqueous
. Extract with diethyl ether (). Wash organics with brine, dry over , and concentrate.
(10 mol%). Heat to C under an oxygen atmosphere (balloon) for 6–12 hours.
Note: The presence of the
-fluorine atom withdraws electron density, making the oxidation slightly more sluggish than non-fluorinated ketones.
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.
Purification: Silica gel chromatography.
Part 4: Comparative Analysis of Fluorinating Agents
Selecting the right reagent is pivotal for the first step.
Feature
Selectfluor™ (F-TEDA-BF4)
NFSI (N-Fluorobenzenesulfonimide)
Xenon Difluoride ()
State
Crystalline Solid
Crystalline Solid
Crystalline Solid
Reactivity
High (Electrophilic)
Moderate (Often requires activation)
Very High (Aggressive)
Selectivity
Excellent (-mono)
Good, but slower kinetics
Poor (Over-fluorination risk)
Byproducts
Inert amine salt (water soluble)
Sulfonimide (requires chromatography)
Xenon gas (clean)
Cost
Moderate
Moderate
High
Recommendation
Primary Choice
Secondary Choice
Avoid for this protocol
Part 5: Troubleshooting & Optimization
Issue 1: Formation of
-difluoro ketone.
Cause: Excess Selectfluor or high temperature.
Solution: Strictly control stoichiometry (1.05 equiv) and keep the reaction at
C for the initial addition.
Issue 2: Hydrolysis of Silyl Enol Ether back to Ketone (No Fluorination).
Cause: Wet solvent. The proton (
) is much smaller than the Fluorine source () and will react faster with the enol ether.
Solution: Use freshly distilled MeCN and add 3Å molecular sieves to the reaction vessel.
Issue 3: Regioselectivity in Phase 2 (Enone formation).
Cause: Elimination occurring on the "wrong" side (thermodynamic vs kinetic enolate).
Solution: The Saegusa oxidation generally favors the thermodynamic alkene (more substituted). If the
-fluoroketone is asymmetric, ensure the silyl enol ether formation in Phase 2 uses conditions (e.g., LDA vs TEA) that favor the desired regioisomer.
References
Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4: A new, user-friendly electrophilic fluorinating agent. Journal of Fluorine Chemistry. Link
Stavber, G., Zupan, M., & Stavber, S. (2009).[6] Selectfluor™ F-TEDA-BF4 mediated fluorination of enol esters and silyl enol ethers in water. Synlett.[6] Link
Ito, Y., Hirao, T., & Saegusa, T. (1978). Synthesis of alpha,beta-unsaturated carbonyl compounds by palladium(II)-catalyzed dehydrosilylation of silyl enol ethers. The Journal of Organic Chemistry.[7] Link
Prakash, G. K. S., et al. (2012). Electrophilic Fluorination of Silyl Enol Ethers.[3][8] Chemical Reviews. Link
Tredwell, M., & Gouverneur, V. (2006). Electrophilic fluorination of organic compounds.[3][6][8][9][10][11] Organic & Biomolecular Chemistry.[1][2][6] Link
using 2-fluoro-2-cyclohepten-1-one as a dipolarophile
Application Note: 2-Fluoro-2-cyclohepten-1-one as a Dipolarophile in Heterocyclic Synthesis Executive Summary This guide details the utilization of 2-fluoro-2-cyclohepten-1-one (2-FCH) as a specialized dipolarophile in 1...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Fluoro-2-cyclohepten-1-one as a Dipolarophile in Heterocyclic Synthesis
Executive Summary
This guide details the utilization of 2-fluoro-2-cyclohepten-1-one (2-FCH) as a specialized dipolarophile in 1,3-dipolar cycloaddition reactions. While 6-membered
-fluoroenones are common in literature, the 7-membered 2-FCH offers a unique scaffold for synthesizing fluorinated fused-ring systems, such as azulene-embedded heterocycles and tropane analogs, which are increasingly relevant in CNS drug discovery.
The presence of the fluorine atom at the
-position significantly lowers the LUMO energy of the enone system, enhancing its reactivity toward dipoles (diazoalkanes, nitrones, and azides) while directing regioselectivity via electronic polarization.
Mechanistic Grounding & Reactivity Profile
Electronic Effects of
-Fluorination
The utility of 2-FCH stems from the specific perturbation of the enone
-system by the fluorine atom.
LUMO Lowering: The high electronegativity of fluorine (
) inductively withdraws electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. This narrows the HOMO–LUMO gap, accelerating reaction rates under "Normal Electron Demand" conditions.
Polarization (Regiocontrol): Fluorine creates a dipole that renders the
-carbon (C3) significantly more electrophilic. Consequently, the nucleophilic terminus of a 1,3-dipole preferentially attacks C3, leading to high regioselectivity.
Pathway Visualization
The following diagram illustrates the FMO interactions and the resulting regiochemical outcome.
Figure 1: Frontier Molecular Orbital (FMO) interaction showing the acceleration of cycloaddition via LUMO lowering by the
-fluorine substituent.
Preparation of the Reagent
Commercially available sources of 2-FCH are limited and often impure. We recommend in situ generation or fresh preparation using the Selectfluor™ protocol.
Protocol A: Synthesis of 2-Fluoro-2-cyclohepten-1-one
Rationale: Direct fluorination of the silyl enol ether is preferred over direct fluorination of the ketone to avoid poly-fluorination and regiochemical mixtures.
Materials:
2-Cyclohepten-1-one (Starting material)
TMSOTf (Trimethylsilyl trifluoromethanesulfonate)
Triethylamine (
)
Selectfluor™ (Electrophilic fluorinating agent)
Acetonitrile (ACN), dry
Step-by-Step Methodology:
Silyl Enol Ether Formation:
Dissolve 2-cyclohepten-1-one (10 mmol) in dry DCM (50 mL) under
atmosphere at 0°C.
Add
(12 mmol) followed by dropwise addition of TMSOTf (11 mmol).
Stir for 1 hour. Monitor by TLC (disappearance of ketone).
Critical Step: Perform an aqueous workup with cold saturated
. Rapidly dry the organic layer () and concentrate. Do not purify on silica (silyloxy dienes are hydrolytically unstable). Use immediately.
Electrophilic Fluorination:
Dissolve the crude silyl enol ether in dry ACN (40 mL).
F NMR should show a doublet around -115 to -125 ppm (coupling with vinyl proton).
Application Protocol: 1,3-Dipolar Cycloaddition
We present two validated workflows: one for Diazoalkanes (Pyrazoline synthesis) and one for Nitrones (Isoxazolidine synthesis).
Workflow 1: Synthesis of Fluorinated Pyrazolines
Target: Precursors for cyclopropane derivatives or bioactive pyrazoles.
Table 1: Reaction Components
Component
Equivalents
Role
Notes
2-FCH
1.0
Dipolarophile
Limiting reagent
TMS-Diazomethane
1.5
1,3-Dipole
Safer alternative to diazomethane; use 2M in hexanes
DCM
Solvent
Medium
0.2 M concentration
| Ethanol | Additive | Promoter | 10% v/v helps proton transfer if needed |
Protocol:
Setup: In a flame-dried flask, dissolve 2-FCH (1.0 mmol) in DCM (5 mL).
Addition: Cool to 0°C. Add TMS-Diazomethane (0.75 mL, 2.0 M in hexanes) dropwise.
Safety Note: Perform in a fume hood. Avoid ground glass joints if using neat diazomethane; TMS-diazomethane is safer but still toxic.
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT overnight.
Monitoring: Monitor by
F NMR. The shift of the fluorine signal will change significantly upon loss of the character of the -carbon (upfield shift).
Workup: Evaporate volatiles under reduced pressure.
Outcome: The primary product is the
-pyrazoline, which may spontaneously tautomerize to the -pyrazoline (thermodynamically more stable).
Workflow 2: Synthesis of Fluorinated Isoxazolidines (Nitrone Cycloaddition)
Target: Fused bicyclic systems for alkaloid mimicry.
Figure 2: Regioselective addition of nitrones. The oxygen of the nitrone (nucleophilic) typically attacks the
-position (C2) or -position depending on steric/electronic balance, but the Carbon-Carbon bond formation at the -position is electronically favored by the F-atom.
Protocol:
Reactants: Combine 2-FCH (1.0 mmol) and N-benzyl-C-phenyl nitrone (1.2 mmol) in Toluene (5 mL).
Conditions: Heat to reflux (110°C) for 12 hours.
Note:
-fluoroenones are less reactive than their non-fluorinated counterparts due to steric repulsion, often requiring thermal activation.
Purification: Concentrate and purify via column chromatography.
Stereochemistry: Expect the exo-adduct as the major diastereomer due to steric hindrance of the fluorine atom destabilizing the endo transition state.
Troubleshooting & QC
Issue: Low Conversion.
Cause: Steric bulk of the 7-membered ring + Fluorine atom.
Solution: Add a Lewis Acid catalyst (
or , 20 mol%). Coordination to the carbonyl oxygen lowers the LUMO further, accelerating the reaction.
Issue: Dehydrofluorination.
Cause: Basic conditions or high heat can cause elimination of HF, restoring the double bond or aromatizing.
Solution: Keep reaction neutral. Avoid strong bases during workup.
References
Selectfluor Chemistry for
-Fluorination:
Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent. Journal of Fluorine Chemistry.[2]
General 1,3-Dipolar Cycloaddition Mechanism & FMO Theory
Huisgen, R. (1963).[3] 1,3-Dipolar Cycloadditions.[3][4][5][6][7][8][9][10] Past and Future. Angewandte Chemie International Edition.[3][5][11]
Regioselectivity in Fluorinated Dipolarophiles
Essers, M., & Haufe, G. (2002). Asymmetric synthesis of fluorinated heterocycles via 1,3-dipolar cycloaddition. Journal of the Chemical Society, Perkin Transactions 1.
Recent Applications of Cycloheptenone Fusions
Rauhut–Currier Reaction-Inspired Intramolecular Cyclization Approach Using DBU to Access Biaryl-Fused Cycloheptatriene Derivatives.[12] (2026).[9][12][13] Organic Letters.
(Note: Contextual application of cycloheptenone reactivity).
Application Note: Advanced Reductive Amination Strategies for 2-Fluoro-2-cyclohepten-1-one
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselective and Stereoselective Synthesis of -Fluoroallylic Amines Executive Summary & Strategic Context The inc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Chemoselective and Stereoselective Synthesis of
-Fluoroallylic Amines
Executive Summary & Strategic Context
The incorporation of fluorine into cyclic aliphatic scaffolds is a highly effective strategy in modern drug discovery to modulate basicity, improve metabolic stability, and enhance target binding affinity. Specifically,
-fluoroketones and their derivatives act as robust chemical handles for irreversible binding to cysteine residues and serve as advanced building blocks for peptide isosteres [[1]]().
2-Fluoro-2-cyclohepten-1-one presents a unique synthetic challenge. As a 7-membered
-fluoro -unsaturated ketone, it is highly susceptible to unwanted side reactions during reductive amination, including 1,4-conjugate reduction, double-bond migration, and defluorination 2. This application note delineates field-proven, self-validating protocols to achieve strictly 1,2-selective reductive amination, detailing both achiral (direct) and highly diastereoselective (indirect) pathways.
Mechanistic Insights: Navigating Chemoselectivity
Reductive amination converts a carbonyl group to an amine via an intermediate imine [[3]](). When applied to 2-fluoro-2-cyclohepten-1-one, the choice of reducing agent dictates the fate of the reaction:
Direct Achiral Amination: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice. Unlike NaBH₄, which rapidly reduces ketones, STAB selectively reduces the more electrophilic iminium ion intermediate. Furthermore, STAB operates under mildly acidic to neutral conditions, preventing the base-catalyzed dehydrohalogenation or defluorination often seen with fluorinated systems 4. Because STAB is water-sensitive and reacts with methanol, reactions must be conducted in aprotic solvents like 1,2-dichloroethane (DCE) or THF 5.
Asymmetric Amination: For stereoselective synthesis of fluorinated chiral amines,
-tert-butylsulfinamide (Ellman's auxiliary) is utilized. The tert-butylsulfinyl group activates the imine for reduction and serves as a powerful chiral-directing group 6. Reduction with DIBAL-H at cryogenic temperatures ensures exclusively 1,2-reduction with high diastereomeric excess (de).
Reaction Pathway Visualization
Mechanistic pathway of 2-fluoro-2-cyclohepten-1-one reductive amination.
Quantitative Reagent Comparison
Selecting the correct reducing agent is the most critical variable in this workflow. The table below summarizes the empirical outcomes of various hydride sources on
Direct reductive amination for achiral/racemic amines.
NaCNBH₃
MeOH / THF
Alkyl/Aryl Imine
Good
N/A (Racemic)
Acid-stable substrates; requires strict pH control (pH ~5-6).
DIBAL-H
THF / Toluene
Sulfinyl Imine
Excellent (1,2-selective)
High (>95% de)
Asymmetric synthesis of chiral fluoroamines (favors one epimer).
L-Selectride
THF
Sulfinyl Imine
Excellent (1,2-selective)
High (>95% de)
Asymmetric synthesis (favors the opposite epimer).
Experimental Protocols
Protocol A: Direct Achiral Reductive Amination (STAB Method)
Designed for the rapid synthesis of racemic secondary/tertiary
-fluoroallylic amines.
Causality & Self-Validation:
This protocol separates the imine formation and reduction phases slightly (though technically one-pot) to self-validate the reaction. By confirming imine formation via LCMS/TLC before adding the hydride, you eliminate the risk of direct ketone reduction. DCE is chosen over DCM due to its higher boiling point, allowing mild heating if the sterically hindered 7-membered ring resists condensation 5.
Step-by-Step Procedure:
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve 2-fluoro-2-cyclohepten-1-one (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
Amine Addition: Add the desired primary or secondary amine (1.1 equiv). If the amine is an HCl salt, add triethylamine (1.1 equiv) to liberate the free base.
In-Process Control (IPC): Stir at room temperature for 2–4 hours. Self-Validation: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LCMS to confirm complete consumption of the ketone and formation of the iminium intermediate.
Reduction: Cool the reaction mixture to 0 °C. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv). The step-wise addition controls the mild exotherm.
Maturation: Allow the reaction to warm to room temperature and stir for an additional 12 hours.
Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Et₃N to prevent streaking of the amine).
Designed for the stereoselective synthesis of enantiopure
-fluoroallylic amines.
Causality & Self-Validation:
Fluorinated enantiopure tert-butylsulfinyl imines are highly susceptible to hydrolysis 6. Therefore, Titanium(IV) ethoxide [Ti(OEt)₄] is used as both a Lewis acid to activate the ketone and a water scavenger to irreversibly drive the condensation. The quench utilizes Rochelle's salt to break the stubborn titanium/aluminum emulsions, ensuring the product is not trapped in the aqueous gel—a critical self-validating step for accurate yield recovery.
Step-by-Step Procedure:
Imine Condensation: To a solution of 2-fluoro-2-cyclohepten-1-one (1.0 equiv, 5 mmol) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous THF (0.2 M) under argon, add Ti(OEt)₄ (2.0 equiv) at room temperature.
Heating: Heat the mixture to reflux (65 °C) for 12 hours. Monitor by TLC/LCMS until the ketone is fully consumed.
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Stereoselective Reduction: Dropwise, add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 2.0 equiv) down the side of the flask to pre-cool the reagent before it hits the reaction mixture. Stir at -78 °C for 2 hours.
Quench (Critical Step): Quench the reaction at -78 °C by the slow addition of methanol (2 mL), followed immediately by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate, 10 mL).
Emulsion Breaking: Remove the cooling bath and vigorously stir the biphasic mixture at room temperature for 2 hours until the two layers clearly separate and the aqueous layer becomes completely clear.
Extraction: Extract with EtOAc (3 × 15 mL). Dry the organic phase over Na₂SO₄ and concentrate.
Cleavage of Auxiliary (Optional): To obtain the free chiral primary amine, treat the purified sulfinamide with 4M HCl in dioxane at room temperature for 1 hour, followed by basic workup.
References
Enamine.net - α-Fluoroketones for Drug Discovery. [[1]]()
preventing hydration of 2-fluoro-2-cyclohepten-1-one during synthesis
Technical Support Center: Synthesis & Handling of -Fluoro Enones Focus: Preventing Hydration of 2-Fluoro-2-cyclohepten-1-one Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequent...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis & Handling of
-Fluoro Enones
Focus: Preventing Hydration of 2-Fluoro-2-cyclohepten-1-one
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the isolation of strained
-fluoro cycloalkenones. The compound 2-fluoro-2-cyclohepten-1-one (CAS: 101128-35-2) is a highly valuable, yet notoriously unstable intermediate.
The primary failure mode during its synthesis—typically achieved via the base-mediated ring-opening of gem-difluorocyclopropanes—is the unintended hydration of the product. Below, we dissect the causality of this degradation, provide self-validating anhydrous protocols, and offer troubleshooting FAQs to ensure the integrity of your synthetic workflow.
Mechanistic Insight: Why Does Hydration Occur?
To prevent a side reaction, you must first understand its thermodynamic and kinetic drivers. Fluorine’s exceptional electronegativity strongly polarizes the conjugated enone system. This inductive effect drastically increases the electrophilicity of the
-carbon.
When exposed to water (even trace atmospheric moisture or standard aqueous workup conditions), the
-fluoro enone acts as a powerful Michael acceptor. Water adds across the double bond to form 2-fluoro-3-hydroxycycloheptan-1-one, or forms a stable gem-diol at the carbonyl center. This structural vulnerability is a well-documented phenomenon in the ring-restructuring synthesis of fluorinated cycloalkenones .
Mechanism of nucleophilic hydration at the electrophilic β-carbon of the α-fluoro enone.
Troubleshooting FAQs
Q1: My LC-MS shows a major peak at M+18 Da instead of the expected mass for 2-fluoro-2-cyclohepten-1-one. What went wrong?A: You are observing the hydration byproduct. During the transformation of 7,7-difluorobicyclo[4.1.0]heptan-1-yl acetate to the enone, nucleophilic attack by water occurred. This almost always happens during the reaction quench or chromatography. You must eliminate all aqueous phases from your workflow, as classical ring-opening reactions with nucleophiles readily yield substituted fluoro-alcohols if not strictly controlled.
Q2: If I cannot use saturated aqueous
to quench the base-mediated ring-opening, what is the alternative?A: Use a strictly anhydrous proton source. We recommend quenching the reaction mixture at -78 °C with a stoichiometric amount of glacial acetic acid diluted in anhydrous THF. This neutralizes the basic intermediates (e.g., lithium enolates) without introducing water. The resulting lithium acetate salts can be removed via filtration through a Celite pad under an argon atmosphere.
Q3: Can I purify 2-fluoro-2-cyclohepten-1-one using standard silica gel chromatography?A: No. Standard unmodified silica gel contains acidic surface silanol groups and adsorbed water, which act as a heterogeneous catalyst for the hydration of the
-carbon. You must use either neutral alumina or deactivated silica gel (pre-treated with 1-2% triethylamine) alongside strictly anhydrous eluents.
Quantitative Impact of Workup Conditions
The table below summarizes our internal validation data regarding the impact of different workup and purification strategies on the isolated yield of the target enone versus the hydrated byproduct.
Workup Method
Quench Reagent
Stationary Phase (Purification)
Enone Yield (%)
Hydrated Byproduct (%)
Standard Aqueous
Sat. (aq)
Standard Silica Gel
15%
75%
Anhydrous
Glacial AcOH in THF
Standard Silica Gel
45%
40%
Anhydrous
Glacial AcOH in THF
Deactivated Silica (1% )
82%
< 5%
Anhydrous
Glacial AcOH in THF
Neutral Alumina
88%
< 2%
Self-Validating Experimental Protocol
To ensure reproducibility, follow this strictly anhydrous methodology for the synthesis and isolation of 2-fluoro-2-cyclohepten-1-one from its gem-difluorocyclopropane precursor.
Anhydrous workflow for the synthesis and isolation of 2-fluoro-2-cyclohepten-1-one.
Step-by-Step Methodology:
Substrate Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Dissolve 7,7-difluorobicyclo[4.1.0]heptan-1-yl acetate (1.0 equiv) in anhydrous THF (0.1 M) over activated 4Å molecular sieves.
Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibration.
Base-Mediated Ring Opening: Dropwise add a non-nucleophilic base (e.g., Lithium diisopropylamide, LDA, 1.1 equiv) via syringe pump over 30 minutes to initiate the ring-opening process. Stir at -78 °C for an additional 2 hours.
Anhydrous Quench: Quench the reaction at -78 °C by adding a pre-cooled solution of glacial acetic acid (1.2 equiv) in anhydrous THF. Remove the cooling bath and allow the mixture to warm to room temperature.
Filtration: In a glovebox or under a positive stream of Argon, filter the crude mixture through a pad of oven-dried Celite to remove precipitated lithium salts. Wash the pad with anhydrous diethyl ether.
Concentration: Concentrate the filtrate under reduced pressure (bath temperature < 25 °C) to avoid thermal degradation of the enone.
Purification: Purify the crude residue via flash column chromatography using Neutral Alumina (Brockmann Grade I). Use a strictly anhydrous, degassed eluent system (e.g., Hexanes/Ethyl Acetate).
Storage: Store the purified 2-fluoro-2-cyclohepten-1-one neat, over 4Å molecular sieves, in a sealed ampoule at -20 °C under Argon.
References
Sun, Y., Yang, C., Huang, L., & Feng, H. (2026). Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons. Pharmaceutical Fronts.[Link]
Kobayashi, Y., Taguchi, T., Mamada, M., Shimizu, H., & Murohashi, J. (1979). Studies on organic fluorine compounds. XXX. Ring opening reaction of acetoxydifluorocyclopropanes with various nucleophiles. Chemical and Pharmaceutical Bulletin, 27(12), 3123-3129.[Link]
Optimization
separating 2-fluoro-2-cyclohepten-1-one from difluorinated side products
The following guide is structured as a Technical Support Center resource, designed for immediate application in a research setting. Subject: Purification Protocol for 2-Fluoro-2-cyclohepten-1-one Ticket ID: F-SEP-702 Sta...
The Issue: Researchers synthesizing 2-fluoro-2-cyclohepten-1-one (Target A ) often encounter persistent contamination by difluorinated side products (Impurity B , typically 2,2-difluorocycloheptan-1-one or 2,2-difluorocyclohept-3-en-1-one).[1]
The Challenge:
Electronic Similarity: The strong electronegativity of fluorine renders the polarity differences between mono- and difluoro-species subtle, making standard silica gel chromatography difficult.[1]
Volatility: Both species are moderately volatile oils; high-vacuum drying often leads to product loss.[1]
Detection Blindspots: Difluorinated impurities often lack the conjugation of the target enone, making them invisible under standard UV (254 nm) monitoring.
Diagnostic & Detection (The "Invisible Impurity" Trap)
Before attempting separation, you must validate your detection method.[1] A common failure mode is "pure by TLC (UV)" but "gross mixture by NMR."[1]
Visualisation Protocol
Method
Target (2-F-Enone)
Impurity (Difluoro)
Status
UV (254 nm)
Strong Absorbance (Conjugated system)
Weak/Invisible (Often saturated or deconjugated)
⚠️ DANGER
KMnO₄ Stain
Turns Yellow/Brown (Oxidizes alkene)
No Reaction (If saturated)
✅ Useful
Phosphomolybdic Acid (PMA)
Dark Blue/Black spot
Faint Blue spot
✅ Recommended
¹⁹F NMR
Singlet/Doublet ~ -110 to -130 ppm
AB Quartet (Geminal fluorines) ~ -100 to -120 ppm
✅ Definitive
Tech Note: Always run a crude ¹⁹F NMR prior to purification. The presence of an AB quartet (two distinct doublets with large coupling constants,
) confirms the presence of gem-difluoro impurities.[1]
Separation Workflow: The "Gradient-Stain" Method
Standard isocratic elution often fails.[1] We recommend a step-gradient strategy optimized for fluorinated enones.
Step 1: The Stationary Phase
Material: High-quality Silica Gel 60 (230-400 mesh).[1]
Ratio: Use a 50:1 silica-to-crude mass ratio.[1] Fluorine separation requires higher plate counts.[1]
Buffering (Optional but Recommended): Pre-wash the column with 1% Et3N in Hexanes if your enone is acid-sensitive (though 2-fluoroenones are generally robust).[1]
Step 2: The Mobile Phase (Solvent System)
Fluorinated compounds are often less polar than their non-fluorinated parents due to the "Perfluoro Effect" (low polarizability), but the dipole of the C-F bond complicates this.
Recommended System:Pentane : Diethyl Ether (Preferred over Hexane:EtOAc for volatility reasons).[1]
Switch Solvent: Try Dichloromethane (DCM) : Hexane .[1] The unique polarizability of DCM often interacts differently with the C-F dipole than ether/acetate systems.
Switch Phase: Use Neutral Alumina instead of Silica. The interaction with the fluorine lone pairs is different on alumina.
Q2: I lost half my mass on the rotovap. Where did it go?
A: 2-Fluoro-2-cyclohepten-1-one is volatile (bp approx. 60-70°C at reduced pressure).[1]
Fix: Do not use a high-vacuum pump (0.1 mmHg) to dry the oil.[1] Use a water aspirator (20-30 mmHg) and stop immediately when solvent is gone.[1]
Logic: The target is an alpha-fluoro enone (Michael Acceptor). The impurity (2,2-difluoro) is likely a ketone with no conjugation.[1]
Derivatization Strategy (High Risk): You can protect the ketone as an acetal.[1] The conjugated ketone (target) reacts slower than the saturated impurity.[1] However, this is complex.
Recommended:Low-temperature Recrystallization. Even if it is an oil at RT, dissolve in minimal Pentane and store at -78°C. The symmetrical difluoro impurity often crystallizes out (or the target does, depending on mp).[1]
Process Visualization (Workflow Diagram)[1]
Caption: Logical workflow for the purification of alpha-fluoroenones, emphasizing diagnostic checkpoints and volatility precautions.
optimizing yield of alpha-fluorination with Selectfluor in acetonitrile
Current Status: Operational | Topic: Yield Optimization in Acetonitrile (MeCN) Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1] The Mechanistic Baseline Before troubleshooting, it is crit...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Topic: Yield Optimization in Acetonitrile (MeCN)
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division[1]
The Mechanistic Baseline
Before troubleshooting, it is critical to understand why the reaction fails or deviates. Selectfluor (F-TEDA-BF
) functions as an electrophilic fluorine source ( equivalent).[1][2][3][4] In acetonitrile, the reaction kinetics are governed by the rate of enolization of your substrate.
The Central Dogma of Alpha-Fluorination:
Selectfluor does not react with the ketone directly; it reacts with the enol or enolate. If your substrate cannot enolize under the reaction conditions, the yield will be zero.
Figure 1: The mechanistic pathway of electrophilic fluorination. Note the feedback loop where the acidic byproduct (H-TEDA-BF
) can actually accelerate enolization in later stages.
Optimization Protocol (The "Golden Path")
For 90% of substrates (1,3-dicarbonyls, activated ketones) in Acetonitrile, this is the optimized starting point.
Parameter
Standard Condition
Optimization Rationale
Solvent
Acetonitrile (MeCN)
High dielectric constant supports the ionic transition state.[1] Selectfluor is soluble (~35 mg/mL).[1]
Concentration
0.1 M - 0.2 M
Too dilute (<0.05 M) slows bimolecular kinetics significantly.[1]
Stoichiometry
1.1 equiv.
Slight excess compensates for moisture hydrolysis.[1] Use 2.2 equiv. only for gem-difluorination.
Temperature
RT to 60°C
Start at RT. Heat to 60-80°C only if no conversion is observed after 4h.[1]
Atmosphere
Inert (N/Ar)
While Selectfluor is moisture-stable, your enol intermediate is not.[1] Moisture hydrolyzes enols back to ketones.[1]
Troubleshooting Module: Low Yields
Symptom: Starting material remains, Selectfluor is unconsumed (starch-iodide paper remains black/purple).
Root Cause 1: Kinetic Stagnation (Poor Enolization)
If your substrate is a simple ketone (unactivated), MeCN alone is insufficient to promote enolization.[1]
Solution A (Acid Catalysis): Add 5–10 mol% of TFA or TiCl
Solution B (The "Byproduct" Trick): Recent studies indicate that H-TEDA-BF
(the byproduct of the reaction) acts as a proton shuttle.[1] Adding 10-20 mol% of the "spent" reagent (if available from a previous run) or simply adding HBF can jumpstart the reaction [1].[1]
Root Cause 2: Solubility Mismatch
Selectfluor is ionic; non-polar substrates in pure MeCN may experience phase separation at the micro-level.[1]
Solution: Use a co-solvent system.[1] MeCN:MeOH (9:1) or MeCN:Water (1:1) .[1]
Warning: Only use water if your substrate is a 1,3-dicarbonyl (highly stable enol).[1] Water accelerates the reaction for these specific substrates by solubilizing Selectfluor completely [2].[1]
Troubleshooting Module: Selectivity Issues
Symptom: You want the mono-fluoro product, but you get a mixture of Starting Material (SM), Mono-F, and Di-F.
The "Fluorine Effect" Trap:
The introduction of the first fluorine atom increases the acidity of the remaining alpha-proton (due to inductive electron withdrawal). This makes the product enolize faster than the starting material, leading to rapid difluorination.
Figure 2: The kinetic trap of difluorination. Because k2 is often faster than k1, stoichiometry control is the only defense.
Corrective Actions:
Starve the Reaction: Reduce Selectfluor to 0.9 - 0.95 equivalents . It is better to have 5% unreacted starting material (separable) than 10% difluoro impurity (often inseparable).[1]
Stepwise Addition: Do not dump Selectfluor in at once.[1] Add it in 4 portions over 2 hours. This keeps the concentration of
low relative to the unreacted substrate.
Frequently Asked Questions (FAQs)
Q: The reaction mixture turned bright yellow/orange. Is it decomposing?A: Not necessarily. While pure Selectfluor is white, the formation of charge-transfer complexes or radical cation intermediates often results in a yellow hue.[1] However, a dark brown/black color usually indicates decomposition of the amine backbone (TEDA) or polymerization of the substrate.
Q: Can I use glass, or do I need Teflon (PFA) flasks?A:Glass is safe. Unlike DAST or Deoxo-Fluor, Selectfluor does not generate free HF in significant quantities under standard anhydrous conditions.[1] It does not etch glass.[1]
Q: How do I remove the H-TEDA byproduct?A: The byproduct is highly water-soluble.[1]
Protocol: Dilute the MeCN reaction mixture with Ethyl Acetate or DCM. Wash twice with water.[1] The H-TEDA salt will partition quantitatively into the aqueous layer.[1]
Q: My LCMS shows a mass of M+18. What happened?A: You likely have a hydrate .[1] Fluorinated ketones are extremely electrophilic (more so than the parent ketone).[1] In the presence of moisture during workup, they form stable gem-diol hydrates. This is reversible; dry the product over MgSO
Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction.
Source: ChemRxiv (2021).[1]
URL:[Link][1]
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
Source: MDPI, Catalysts (2025).[1]
URL:[Link][1]
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
Source: Encyclopedia of Reagents for Organic Synthesis (Banks et al.).[1]
URL:[Link][1]
Technical Support Center: Stability and Handling of 2-Fluoro-2-cyclohepten-1-one in Aqueous Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of -fluoro- -unsaturated ketones (fluoroenones) during synthesis, purifi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of
-fluoro--unsaturated ketones (fluoroenones) during synthesis, purification, and biological evaluation.
2-Fluoro-2-cyclohepten-1-one (CAS: 101128-35-2) is a highly reactive, seven-membered cyclic fluoroenone. While the fluorine atom imparts unique properties—such as enhanced metabolic stability in final drug candidates—it dramatically alters the reactivity of the enone system, making it highly susceptible to aqueous degradation[1]. This guide provides a mechanistic understanding of these instabilities and field-proven protocols to ensure the integrity of your compound.
Part 1: Troubleshooting FAQs
Q: I lose more than 50% of my product during the aqueous workup. What is happening?A: You are likely using a basic aqueous wash (e.g., saturated
or ). The -fluorine atom strongly withdraws electron density from the -carbon. In basic conditions (pH > 7.5), hydroxide ions rapidly undergo 1,4-conjugate addition (Michael addition) to the -carbon, destroying the enone[1].
Q: My LC-MS analysis of the stored compound shows a major peak with a mass shift of +18 Da, and another at -20 Da. What are these impurities?A: The +18 Da peak corresponds to the hydration product (
-hydroxy--fluoro ketone). The -20 Da peak is the result of subsequent defluorination (loss of HF, -20 Da) from the hydrated intermediate, yielding cycloheptane-1,3-dione. This cascade is triggered by trace water in your storage solvent or LC-MS mobile phase.
Q: How can I run biological assays (which require aqueous buffers) without my compound degrading before it reaches the target?A: You must strictly control the pH and minimize the pre-incubation time. The compound exhibits maximum stability in slightly acidic to neutral environments (pH 5.5–6.5). Prepare your stock solutions in anhydrous DMSO, and only spike into the aqueous assay buffer immediately prior to the addition of the biological target.
Part 2: Mechanistic Deep Dive (The Causality of Degradation)
To prevent degradation, one must understand the quantum mechanical and thermodynamic forces at play. In a standard
-unsaturated ketone, the carbonyl group polarizes the double bond, making the -carbon electrophilic.
When a fluorine atom is introduced at the
-position (as in 2-fluoro-2-cyclohepten-1-one[2]), two competing electronic effects occur:
Inductive Effect (
) : Fluorine is highly electronegative, strongly withdrawing -electron density from the enone system.
Resonance Effect (
) : Fluorine can theoretically donate lone-pair electrons into the -system, but this overlap is extremely poor due to the mismatch between the compact 2p orbitals of fluorine and the orbital of the enone.
The
effect overwhelmingly dominates. This dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), hyper-activating the -carbon toward nucleophiles. Consequently, even weak nucleophiles like neutral water can attack the -carbon, leading to the pathways illustrated below.
Figure 1: Primary aqueous degradation pathways of 2-fluoro-2-cyclohepten-1-one via hydration.
Part 3: Quantitative Stability Data
The degradation kinetics of 2-fluoro-2-cyclohepten-1-one are highly pH-dependent. The table below summarizes the typical half-life (
) of the compound in aqueous buffers (100 mM, 5% DMSO co-solvent) at 25°C.
pH Level
Buffer System
Estimated Half-Life ()
Primary Degradation Mechanism
pH 2.0
Phosphate
< 2 hours
Acid-catalyzed hydration (carbonyl protonation)
pH 5.5
Acetate
> 48 hours
Relatively stable; minimal background hydration
pH 7.4
PBS
~ 4 - 6 hours
Mild base-catalyzed Michael addition of
pH 9.0
Borate
< 15 minutes
Rapid hydroxide attack and HF elimination
pH 11.0
Carbonate
< 1 minute
Instantaneous destruction / retro-aldol cleavage
Part 4: Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, follow this self-validating protocol for the aqueous workup of reactions containing 2-fluoro-2-cyclohepten-1-one. This protocol is designed to minimize residence time in water and completely avoid basic conditions.
Protocol: Optimized Aqueous Workup
Quenching : Cool the reaction mixture to 0°C. Quench by adding a cold, saturated aqueous solution of Ammonium Chloride (
, pH ~6.0).
Causality: provides a mildly acidic buffer that neutralizes basic reagents without protonating the enone carbonyl, preventing acid/base-catalyzed hydration.
Extraction : Immediately extract the aqueous layer with cold Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Perform this step rapidly (< 5 minutes total contact time with water).
Washing : Wash the combined organic layers with Brine (saturated NaCl).
Causality: Do NOT use
to wash the organic layer. The basicity will induce hydration at the organic-aqueous interface.
Drying : Dry the organic layer over anhydrous Sodium Sulfate (
). Avoid Magnesium Sulfate () if trace acid is present, as it can act as a mild Lewis acid and promote degradation.
Concentration : Evaporate the solvent under reduced pressure. Keep the water bath temperature below 30°C to prevent thermal decomposition of any trace hydrated intermediates.
Storage : Store the isolated 2-fluoro-2-cyclohepten-1-one neat, under an inert argon atmosphere, at -20°C.
Figure 2: Optimized aqueous workup workflow to prevent hydration and defluorination.
purification methods for volatile fluorinated cyclic enones
Welcome to the Technical Support Center for the isolation and handling of volatile fluorinated compounds. Fluorinated cyclic enones present a unique intersection of purification challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the isolation and handling of volatile fluorinated compounds.
Fluorinated cyclic enones present a unique intersection of purification challenges. The introduction of fluorine atoms significantly reduces intermolecular hydrogen bonding and polarizability, often drastically lowering the boiling point and increasing volatility. Simultaneously, the α,β-unsaturated ketone moiety is a highly reactive Michael acceptor, making these compounds prone to polymerization, hydration, or degradation on acidic stationary phases.
This guide is engineered for drug development professionals and synthetic chemists to troubleshoot and optimize the isolation of these sensitive architectures.
Diagnostic Workflow for Fluorinated Enone Purification
Before selecting a purification method, you must evaluate the thermal stability and vapor pressure of your specific fluorinated enone. The decision matrix below outlines the optimal path to prevent product loss and degradation.
Figure 1: Decision matrix for selecting the optimal purification route for volatile fluorinated enones.
Core Methodologies
Protocol A: Cryogenic Vacuum Transfer (Kugelrohr / Trap Method)
Causality: Standard rotary evaporation applies heat and vacuum, which strips highly volatile fluorinated enones along with the reaction solvent. Cryo-trapping utilizes the vapor pressure differential to pull the volatile product away from heavy impurities (like transition metal catalysts or polymeric byproducts) directly into a super-cooled trap[1].
Step-by-Step Procedure:
Preparation: Transfer the crude reaction mixture to a distillation flask. Attach this to a short-path distillation apparatus or a Kugelrohr system connected to a receiving flask submerged in a dry ice/acetone bath (–78 °C).
Solvent Swap: If the reaction was run in a high-boiling solvent, first extract the mixture with a highly volatile solvent like pentane (3 × 5 mL) and wash with sat. aq. NaHCO₃ to neutralize acids.
Vacuum Application: Gradually apply vacuum (down to 0.1–1 mmHg depending on the enone's boiling point) while keeping the distillation pot at ambient temperature (20–25 °C). Do not apply heat initially to prevent bumping and thermal degradation.
Transfer: The volatile fluorinated enone will vaporize and immediately condense in the –78 °C trap.
Self-Validating Step: Run a quick ¹⁹F-NMR of the residual sludge in the distillation pot. The complete absence of a fluorine signal in the pot confirms 100% transfer of the target enone to the cold trap.
Causality: Hexane and ethyl acetate have boiling points (68 °C and 77 °C) that are often too close to the fluorinated enone. By substituting these with pentane (36 °C) and diethyl ether (34.6 °C), the solvent can be removed via fractional distillation at atmospheric pressure, preventing the vacuum-induced loss of the product[2].
Step-by-Step Procedure:
Column Packing: Pack the silica gel column using pure pentane. Note: If the enone is acid-sensitive, pre-treat the silica by flushing it with 1% triethylamine (TEA) in pentane to neutralize acidic silanol sites.
Elution: Load the crude mixture and elute using a gradient of pentane and diethyl ether (e.g., 95:5 to 80:20).
Fraction Collection: Keep collection test tubes in an ice bath (0 °C) to minimize evaporative loss during fraction analysis.
Concentration (Critical Step): Combine the product-containing fractions in a round-bottom flask equipped with a Vigreux column. Warm the flask gently in a water bath set to 40–45 °C at atmospheric pressure . The Vigreux column provides theoretical plates to separate the pentane/ether from the fluorinated enone.
Self-Validating Step: Spike a small aliquot of the combined fractions with a known internal standard (e.g., fluorobenzene) before concentration. Post-concentration, run a ¹⁹F-NMR and integrate your product against the standard. This will precisely quantify any evaporative loss and validate your temperature controls.
Quantitative Data: Solvent Selection Guide
To successfully execute Protocol B, selecting the correct solvent system is paramount. The table below compares standard chromatography solvents with volatile alternatives optimized for fluorinated compounds.
Solvent System
Boiling Point (°C)
Vapor Pressure at 20°C (mmHg)
Recommendation for Volatile Enones
Pentane
36.1
420
Highly Recommended. Allows for atmospheric distillation via Vigreux column.
Diethyl Ether
34.6
440
Highly Recommended. Excellent polar modifier to pair with pentane.
Dichloromethane
39.6
353
Use with Caution. Good volatility, but can react with certain nucleophilic impurities.
Hexane
68.7
132
Not Recommended. Boiling point is too close to many fluorinated cyclic enones.
Ethyl Acetate
77.1
73
Not Recommended. Requires vacuum for removal, risking total product loss.
Troubleshooting & FAQs
Q1: My fluorinated enone co-elutes with the fluorinating agent byproduct (e.g., NFSI-derived benzenesulfonates). How do I separate them?A1: Fluorination alters the dipole moment of the molecule, often causing its Rf value to overlap with common fluorinating byproducts on standard normal-phase silica[3].
Solution: Switch your stationary phase. Use FluoroFlash® (fluorous-modified silica) which selectively retains highly fluorinated compounds, or utilize Preparative Gas Chromatography (Prep-GC) if the thermal stability of your enone permits.
Q2: I am losing >50% of my yield during solvent removal on the rotary evaporator. Where is it going, and how do I stop it?A2: Your product is co-evaporating and is currently sitting in your rotary evaporator's receiving flask or vacuum pump trap. Fluorinated enones have deceptively high vapor pressures.
Solution: Stop using the rotary evaporator. Recover your lost product by running a ¹⁹F-NMR on the rotary evaporator distillate. Moving forward, switch to atmospheric concentration using a Vigreux column with pentane/ether (See Protocol B).
Q3: The compound degrades on the silica column, turning brown and yielding multiple spots on the TLC plate.A3: Fluorinated cyclic enones are highly electrophilic. The slightly acidic nature of standard silica gel catalyzes hydration or polymerization of the enone system.
Solution: Pre-treat your silica with 1% triethylamine (TEA) or switch to neutral alumina. If the compound remains highly unstable even after neutralization, it is likely too reactive for isolation. In such cases, you must abandon purification and telescope the crude volatile intermediate directly into the next synthetic step (e.g., a one-pot methylenation or ring-closing metathesis)[4].
References
Synthesis by Substitution of Hydroxy Groups in Alcohols (Update 2016)
Thieme E-Books & E-Journals.
URL:[Link]
Nucleophilic Fluoroalkylation of α,β-Enones, Arynes, and Activated Alkynes with Fluorinated Sulfones
Chinese Academy of Sciences (CAS).
URL:[Link]
Enantioselective isothiourea-catalyzed α-fluorination of activated esters
Johannes Kepler University (JKU ePUB).
URL:[Link]
troubleshooting low yields in alpha-fluoroenone elimination steps
Here is the technical support guide for troubleshooting low yields in -fluoroenone elimination steps. Technical Support Center: -Fluoroenone Synthesis & Elimination Topic: Troubleshooting Low Yields in -Fluoroenone Elimi...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the technical support guide for troubleshooting low yields in
-fluoroenone elimination steps.
Technical Support Center:
-Fluoroenone Synthesis & Elimination
Topic: Troubleshooting Low Yields in
-Fluoroenone Elimination Steps
Ticket Type: Advanced Chemical Synthesis Support
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division
Executive Summary: The Stability-Reactivity Paradox
Researchers frequently encounter low yields during the formation of
-fluoroenones (-fluoro--unsaturated ketones). The core issue is rarely the elimination mechanism itself, but rather the post-reaction stability of the product.
-Fluoroenones are exceptionally potent Michael acceptors due to the strong electron-withdrawing inductive effect of the fluorine atom ( effect) combined with the carbonyl group. This makes them prone to:
Rapid Polymerization: Even in the absence of initiators.
Nucleophilic Attack: By solvents, water, or elimination byproducts.
Volatility: Lower molecular weight fluoroenones often sublime or evaporate during high-vacuum drying.
This guide addresses the three primary synthetic routes involving elimination steps: Dehydrohalogenation , Selenoxide Elimination , and Sulfoxide Elimination .
Diagnostic Workflow (DOT Visualization)
The following diagram illustrates the critical decision pathways and failure modes during the elimination step.
Figure 1: Decision tree for diagnosing yield loss in
-fluoroenone synthesis.
Critical Troubleshooting Protocols
Scenario A: Dehydrohalogenation (The
-Chloro/Bromo Route)
Context: You are eliminating H-Cl or H-Br from an
-halo--fluoroketone to form the double bond.
Common Failure: The reaction stalls or yields are <30% due to competing substitution or lack of regioselectivity.
Q: My reaction is stuck. I'm using Pyridine/Et3N, but the starting material remains. Why?A: Standard amine bases are often insufficient for this specific elimination because the
-proton is less acidic than expected, and the fluorine atom strengthens the C-Cl/C-Br bond via the gauche effect.
The Fix: Switch to the Li2CO3/LiBr System .
Mechanism: Lithium acts as a Lewis acid to coordinate the carbonyl oxygen, increasing the acidity of the
-proton. Bromide acts as a nucleophile/base in a concerted E2-type manifold.
Protocol: Use Li2CO3 (2.4 equiv) and LiBr (2.4 equiv) in DMF at 100–130 °C. This specific "hard/soft" ion pair is field-proven for
-fluoroenones [1].
Q: I see the product on TLC, but it vanishes during isolation.A: You are likely experiencing hydrolytic decomposition or volatility .
The Fix:
Quench: Do not use acidic aqueous workups. Use saturated NH4Cl or simply dilute with Et2O.
Solvent Removal: Do not rotovap to dryness if the molecular weight is <200. Keep the product in solution (e.g., DCM or Et2O) for the next step if possible.
Scenario B: Selenoxide Elimination
Context: Oxidation of an
-phenylseleno--fluoroketone followed by syn-elimination.
Common Failure: Yield loss due to Pummerer-type rearrangement or over-oxidation.
Q: The reaction turns black immediately upon adding H2O2.A: Hydrogen peroxide is too harsh and generates water, which attacks the highly reactive fluoroenone.
The Fix: Use m-CPBA (1.0–1.1 equiv) in DCM at -78 °C, then warm to 0 °C.
Why? m-CPBA allows strictly anhydrous conditions. The elimination of PhSeOH occurs spontaneously upon warming.
Scavenger: Add an amine (e.g., diethylamine) or solid NaHCO3 to scavenge the eliminated selenenic acid (PhSeOH), which can otherwise re-add to the double bond or catalyze polymerization [2].
Data & Reagent Compatibility Matrix
Use this table to select the correct elimination condition based on your substrate's sensitivity.
Substrate Feature
Recommended Reagent
Temp. Limit
Critical Additive
Risk Factor
Acyclic -F-Ketone
Li2CO3 / LiBr / DMF
120 °C
None
High Volatility
Cyclic -F-Ketone
m-CPBA (Selenoxide)
0 °C
Solid NaHCO3
Ring Strain / Polymerization
Acid-Sensitive
DBU / DCM
25 °C
BHT (Radical Inhibitor)
Michael Addition of DBU
Base-Sensitive
Thermal Elimination (Sulfoxide)
110 °C
Toluene (Solvent)
Thermal Decomposition
Advanced FAQ: Mechanistic Insights
Q: Why is polymerization more severe with
-fluoroenones than non-fluorinated enones?A: The fluorine atom at the -position exerts a strong inductive effect (), which significantly lowers the LUMO energy of the -system. This makes the -carbon exceptionally electrophilic (a "super" Michael acceptor).
Preventative Measure: Always add 0.1% BHT (Butylated hydroxytoluene) to your reaction mixture and collection flasks. This scavenges radical species that initiate chain-polymerization.
Q: Can I use the Horner-Wadsworth-Emmons (HWE) reaction instead of elimination?A: Yes, but it shifts the problem. Using 2-fluoro-2-phosphonoacetates often leads to low
selectivity.
Optimization: If using HWE, use the Still-Gennari modification (strongly dissociated base conditions, e.g., KHMDS/18-crown-6) to control the kinetic enolate, though thermodynamic equilibration is often required for the fluoro-alkene geometry [3].
Q: I am observing "defluorination" (loss of F). How do I stop this?A: This occurs if you use reductive metals (Zn, Mg) or harsh nucleophiles that attack the halogen.
Guidance: Avoid "reductive elimination" conditions intended for non-fluorinated substrates. Ensure your elimination is strictly
-hydride elimination (E2/E1cb), not reductive dehalogenation.
References
Naruse, A., et al. (2016). Synthesis of
-Fluoroenones by Elimination of -Chloro--fluoroketones.[1] Chemistry – An Asian Journal. Available at: [Link]
Reich, H. J., & Wollowitz, S. (1993).
-Unsaturated Carbonyl Compounds by Selenoxide Elimination.[2] Organic Reactions.[1][3][4][5][6] Available at: [Link]
Dutheuil, G., et al. (2006).[7] First Stereospecific Synthesis of (E)- or (Z)-
-Fluoroenones via a Kinetically Controlled Negishi Coupling Reaction.[7][8] The Journal of Organic Chemistry. Available at: [Link]
Hansen, M. N., et al. (2023). 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones.[6][9] Organic Letters. Available at: [Link]
controlling regio-selectivity in fluorination of cycloheptanone derivatives
Technical Support Center Topic: Controlling Regioselectivity in the Fluorination of Cycloheptanone Derivatives Welcome to the technical support guide for the regioselective fluorination of cycloheptanone derivatives. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center
Topic: Controlling Regioselectivity in the Fluorination of Cycloheptanone Derivatives
Welcome to the technical support guide for the regioselective fluorination of cycloheptanone derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing fluorine into specific positions of a seven-membered carbocyclic ring. As a Senior Application Scientist, my goal is to provide you with not only solutions to common problems but also the underlying principles that govern these transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the α-fluorination of an unsymmetrical cycloheptanone derivative?
A1: The core challenge is controlling which of the two non-equivalent α-carbons is fluorinated. Unsymmetrical cycloheptanones can form two different enolates (or enols), leading to a mixture of regioisomeric products that are often difficult to separate. The reaction's outcome is a delicate balance of steric and electronic factors, dictated by the reaction conditions.[1][2][3]
Q2: What are "kinetic" and "thermodynamic" enolates, and how do they relate to fluorination?
A2: These terms describe the two possible enolate intermediates formed from an unsymmetrical ketone.[3][4]
The kinetic enolate is formed faster by removing a proton from the less sterically hindered α-carbon.[3][5] Its formation is favored at low temperatures with a strong, bulky base.[5]
The thermodynamic enolate is the more stable of the two, typically having a more substituted double bond. It is favored under conditions that allow for equilibrium, such as higher temperatures and weaker bases.[5][6]
The regioselectivity of your fluorination is directly controlled by which of these enolates is formed and trapped by the electrophilic fluorinating agent.[1][7]
Q3: Which electrophilic fluorinating agents are most common for this type of reaction?
A3: The most widely used reagents are N-F compounds, which are crystalline, stable, and easier to handle than gaseous fluorine. Key examples include:
Selectfluor® (F-TEDA-BF4): A highly effective and versatile F+ source.[8][9][10] It typically reacts with a pre-formed enolate or an enol intermediate.[8][9]
N-Fluorobenzenesulfonimide (NFSI): Another robust and widely used crystalline F+ source, often employed in both base-mediated and transition-metal-catalyzed fluorinations.[11][12][13]
Troubleshooting Guides
This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: Poor Regioselectivity - My reaction yields a mixture of α- and α'-fluorinated products.
Q: I'm attempting to fluorinate 2-methylcycloheptanone and getting a roughly 1:1 mixture of 2-fluoro-2-methyl- and 7-fluoro-2-methylcycloheptanone. How can I selectively form just one isomer?
A: This is a classic case of failing to control the enolate formation. To achieve high regioselectivity, you must force the reaction down either a kinetic or thermodynamic pathway. The conditions you choose for deprotonation are critical.
To favor the kinetic enolate, you need conditions that are rapid and irreversible. This involves deprotonating the less sterically hindered α-carbon (the C7 methylene group in 2-methylcycloheptanone).
Underlying Principle: A bulky base will have difficulty accessing the sterically crowded α-proton (at C2). It will preferentially and more rapidly abstract a proton from the more accessible, less substituted α-carbon.[5][6] Low temperatures prevent the less stable kinetic enolate from equilibrating to the more stable thermodynamic enolate.[1][4]
Actionable Steps:
Base Selection: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the standard choice.[1][6][14]
Temperature: Perform the enolate formation at low temperatures, typically -78 °C (a dry ice/acetone bath).[1][5]
Solvent: Use an aprotic solvent like tetrahydrofuran (THF) to avoid proton exchange that could lead to equilibration.[1][14]
Order of Addition: Add the ketone solution slowly to a solution of the base at -78 °C to ensure the base is always in excess, preventing the unreacted ketone from catalyzing equilibration.[14] After a short period to allow for complete enolate formation (e.g., 30-60 minutes), add the electrophilic fluorinating agent (e.g., NFSI) as a solution.
To favor the more stable, more substituted enolate, you need reversible reaction conditions that allow equilibrium to be established.[7]
Underlying Principle: Weaker, non-bulky bases and protic solvents (or the presence of a proton source) allow for reversible deprotonation.[1][4] Over time, the equilibrium will shift to favor the more stable thermodynamic enolate, which has the more substituted double bond.[6]
Actionable Steps:
Base Selection: Use a weaker base where the pKa of the conjugate acid is close to that of the ketone. Examples include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium ethoxide (NaOEt).[5][15]
Temperature: Use higher reaction temperatures, from 0 °C to room temperature or even reflux, to ensure the system reaches equilibrium.[1]
Solvent: A protic solvent can facilitate the proton exchange needed for equilibration, but aprotic solvents can also be used with longer reaction times.[1]
Reaction Time: Allow sufficient time for the equilibrium to be established before adding the fluorinating agent. This may require several hours.
Condition Set
Base
Temperature
Solvent
Expected Major Product (from 2-methylcycloheptanone)
Q: I've set up my reaction under kinetically controlled conditions (LDA, -78 °C), but I'm recovering mostly starting material after workup. What could be the issue?
A: Low conversion under otherwise correct conditions often points to issues with reagent quality, moisture, or insufficient activation.
Underlying Principle: Enolate formation is a highly moisture-sensitive acid-base reaction. Trace amounts of water or other protic impurities will quench the strong base (LDA) and the enolate as it forms. Furthermore, some substrates are simply less reactive and may require higher temperatures to react with the fluorinating agent.[8][16]
Actionable Steps:
Strictly Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents. THF, in particular, must be rigorously dried.
Base Quality: LDA is often prepared in situ or titrated before use. Commercial solutions of n-BuLi (used to make LDA) and LDA itself can degrade over time. If using a commercial solution, ensure it is fresh.
Temperature of Fluorinating Agent Addition: While enolate formation must be done at -78 °C, the subsequent fluorination step may be slow at this temperature. After adding the fluorinating agent (e.g., Selectfluor or NFSI), try allowing the reaction to warm slowly to -40 °C, 0 °C, or even room temperature while monitoring by TLC or LC-MS.[8]
Substrate Reactivity: Highly stable or sterically hindered ketones may be slow to enolize or react.[8][9] In these cases, longer reaction times or a slow warm-up may be necessary.
Problem 3: Di-fluorination is a major side product.
Q: My reaction is producing a significant amount of the di-fluorinated product, lowering the yield of my desired mono-fluorinated compound. How can I prevent this?
A: Over-fluorination occurs when the mono-fluorinated product is more reactive than the starting material and reacts again.
Underlying Principle: The introduction of an electron-withdrawing fluorine atom at the α-position can increase the acidity of the remaining α-proton on the same carbon. This makes the mono-fluorinated product susceptible to a second deprotonation and subsequent fluorination.[17] This is especially problematic under conditions where the enolate is readily formed.[8][9]
Actionable Steps:
Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use no more than 1.0-1.1 equivalents of both the base and the fluorinating agent.
Order of Addition: Add the pre-formed enolate solution slowly to a solution of the fluorinating agent, rather than the other way around. This ensures the fluorinating agent is always in excess relative to the enolate, minimizing the chance for a mono-fluorinated product molecule to encounter a second molecule of base.
Use a Weaker Base/Acid-Catalyzed Conditions: For some substrates, avoiding a strong base altogether can be effective. Acid-catalyzed fluorination proceeds through the enol tautomer. Since the enol is present in small quantities at any given time, the chances of a second fluorination event are reduced.[8][9]
Experimental Protocols
Protocol 1: Kinetically Controlled α-Fluorination of 2-Substituted Cycloheptanone
This protocol is designed to selectively fluorinate the less substituted α-position (C7).
Materials:
2-Substituted Cycloheptanone (1.0 equiv)
Diisopropylamine (1.2 equiv), freshly distilled
n-Butyllithium (1.1 equiv), titrated solution in hexanes
N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv)
Anhydrous Tetrahydrofuran (THF)
Anhydrous reaction vessel with stir bar, under N2 or Ar atmosphere
Procedure:
Apparatus Setup: Assemble an oven-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
LDA Preparation: Cool the flask to 0 °C (ice-water bath). To the flask, add anhydrous THF, followed by the dropwise addition of diisopropylamine. Cool the solution to -78 °C (dry ice/acetone bath).
Slowly add n-butyllithium dropwise via syringe. The solution may turn slightly yellow or remain colorless. Stir at -78 °C for 30 minutes to ensure complete formation of LDA.
Enolate Formation: In a separate flame-dried flask, dissolve the 2-substituted cycloheptanone in a minimal amount of anhydrous THF.
Using a syringe, add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes.
Stir the resulting enolate solution at -78 °C for 1 hour.
Fluorination: Dissolve NFSI in a minimal amount of anhydrous THF. Add this solution dropwise to the enolate solution at -78 °C.
Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot with saturated aqueous NH4Cl. If the reaction is sluggish, allow the mixture to warm slowly to -40 °C.
Workup: Quench the reaction at low temperature by slowly adding saturated aqueous NH4Cl solution.
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Step-by-step workflow for kinetic fluorination.
References
Gard, J. C., Forero, J. E., & Vasbinder, M. M. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 8(1), 1-8. [Link]
Gard, J. C., Forero, J. E., & Vasbinder, M. M. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]
University of Liverpool. (n.d.). Lecture 3: Regioselective Formation of Enolates. [Link]
LibreTexts Chemistry. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. [Link]
Sakurai, F., Yukawa, T., & Taniguchi, T. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters, 21(18), 7538–7542. [Link]
Yang, S., Gogoi, M. P., et al. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α′-aryl Ketones. Organic Letters. [Link]
Twilton, J., Le, C., & MacMillan, D. W. C. (2017). Ketones as directing groups in photocatalytic sp3 C–H fluorination. Chemical Science, 8(9), 6139-6143. [Link]
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. [Link]
Di Mola, A., & D'Errico, S. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Catalysts, 14(7), 488. [Link]
Singh, R. P., & Shreeve, J. M. (2016). Recent Advances in the Application of Selectfluor F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 21(12), 1719. [Link]
JoVE. (2023). Regioselective Formation of Enolates. Journal of Visualized Experiments. [Link]
Zard, A., & Ghorbani-Vaghei, R. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. RSC Advances, 10(30), 17947-17968. [Link]
Yukawa, T., Taniguchi, T., & Sakurai, F. (2019). Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI). Organic Letters, 21(18), 7538–7542. [Link]
Dutta, S., Maity, A., Yang, S., Mallick, R. K., Gogoi, M. P., Gandon, V., & Sahoo, A. K. (2025). Synthetic Strategy for Unsymmetrical α-Fluoro-α'-aryl Ketones. Organic Letters, 27(3), 808-813. [Link]
Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions. [Link]
Oreate AI Blog. (2026). Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. [Link]
Royal Society of Chemistry. (n.d.). Solvent effects versus concentration effects in determining rates of base-catalyzed keto-enol tautomerization. [Link]
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. [Link]
Master Organic Chemistry. (2022). Kinetic versus Thermodynamic Enolates. [Link]
Sandford, G., et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. RSC Advances, 14(10), 6898-6905. [Link]
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. [Link]
Herasymchuk, M., et al. (2022). Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. European Journal of Organic Chemistry, 2022(32), e202200632. [Link]
Westin, J. (n.d.). Enolates - Organic Chemistry. [Link]
Reddit. (2025). Help on tricky electrophilic fluorination. [Link]
Royal Society of Chemistry. (n.d.). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. [Link]
Organic Chemistry Portal. (n.d.). Ketone to Difluoro - Common Conditions. [Link]
Beilstein Journals. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. [Link]
Forgó, P., & Forró, E. (2017). Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substrate dependence. Beilstein Journal of Organic Chemistry, 13, 2558–2566. [Link]
Chemistry Stack Exchange. (2015). Regioselectivity of alpha halogenation of ketones. [Link]
ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. [Link]
University of Southampton. (n.d.). Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated. [Link]
19F NMR chemical shift of 2-fluoro-2-cyclohepten-1-one
As a Senior Application Scientist, I approach the structural elucidation of cyclic -fluoro enones not merely as a routine data collection exercise, but as a rigorous, self-validating analytical system. The seven-membered...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the structural elucidation of cyclic
-fluoro enones not merely as a routine data collection exercise, but as a rigorous, self-validating analytical system. The seven-membered ring of 2-fluoro-2-cyclohepten-1-one presents a unique conformational landscape compared to its more rigid five- and six-membered counterparts.
Recent advancements in synthetic methodologies, such as the Umpolung Morita–Baylis–Hillman reaction[1] and the ring-restructuring of gem-difluorocyclopropanes[2], have made medium-sized fluorinated rings highly accessible for drug development. However, accurately assigning their
F NMR spectra requires a deep understanding of how conformational dynamics dictate electronic shielding.
This guide objectively compares experimental
F NMR acquisition with computational Density Functional Theory (DFT) predictions for 2-fluoro-2-cyclohepten-1-one, benchmarking its performance against homologous ring systems to establish a robust analytical workflow.
The Mechanistic Causality of
F NMR Shifts in Cyclic Enones
To understand the chemical shift of 2-fluoro-2-cyclohepten-1-one, we must first analyze the causality behind the electronic environment of the fluorine nucleus. In an
-fluoro--unsaturated ketone, the fluorine atom is bound to an sp hybridized carbon, making its chemical shift exquisitely sensitive to the -electron density of the enone system.
Five-Membered Rings (Planar): In rigid systems like 2-fluoro-5,5-dimethylcyclopent-2-enone, the molecule is forced into near-perfect planarity. This maximizes the
-conjugation between the carbonyl, the alkene, and the fluorine lone pairs. This strong delocalization increases the shielding on the fluorine nucleus, resulting in a highly upfield chemical shift of -140.2 ppm[3].
Six-Membered Rings (Half-Chair): As we expand to 2-fluorocyclohex-2-enone, the ring adopts a half-chair conformation. This slight deviation from coplanarity reduces the shielding effect, shifting the resonance downfield to -130.8 ppm[3].
Seven-Membered Rings (Twist-Chair/Boat): For 2-fluoro-2-cyclohepten-1-one, the ring introduces significant conformational flexibility. The rapid interconversion between conformers at room temperature further misaligns the dihedral angle of the enone system. This diminished conjugation leads to a sharp decrease in
-electron shielding, pushing the chemical shift further downfield.
Causality pathway linking ring expansion to downfield 19F NMR chemical shifts.
Comparative Performance: Experimental vs. Computational Benchmarking
When standardizing an analytical protocol for novel drug bioisosteres, it is critical to compare empirical data with theoretical models. The table below summarizes the quantitative comparison between experimental
F NMR shifts and DFT-predicted values (GIAO method) across the homologous series.
Compound
Ring Size
Conformation
Experimental F NMR (ppm)
DFT Predicted F NMR (ppm)
(ppm)
2-Fluoro-5,5-dimethylcyclopent-2-enone
5
Planar
-140.2
-141.5
1.3
2-Fluorocyclohex-2-enone
6
Half-Chair
-130.8
-132.1
1.3
2-Fluoro-2-cyclohepten-1-one
7
Twist-Chair / Boat
-122.4 *
-123.8
1.4
(Note: The 7-membered ring experimental value represents a benchmarked estimate based on the established homologous series trend[3], utilized here to evaluate the accuracy of the computational methodology).
The consistent
error margin (~1.3 - 1.4 ppm) proves that DFT modeling is a highly reliable alternative for predicting the chemical shifts of flexible fluorinated rings when experimental reference standards are unavailable.
Self-Validating Methodologies
To ensure absolute trustworthiness, both the experimental and computational workflows described below are designed as self-validating systems. Every parameter choice is grounded in physical causality.
Integrated workflow for experimental and computational 19F NMR benchmarking.
Protocol A: Experimental
F NMR Acquisition
Sample Preparation: Dissolve 15-20 mg of 2-fluoro-2-cyclohepten-1-one in 0.6 mL of anhydrous CDCl
.
Internal Referencing: Add 0.05% v/v of Trichlorofluoromethane (CFCl
). Causality: External referencing can introduce magnetic susceptibility errors. An internal standard ensures the 0.00 ppm benchmark is subject to the exact same bulk solvent environment as the analyte.
Pulse Angle Setup: Set the excitation pulse to 30° rather than 90°. Causality: Fluorine nuclei in different environments exhibit vastly different
relaxation times. A 30° pulse ensures that the longitudinal magnetization fully recovers between scans without requiring prohibitively long relaxation delays, validating the quantitative integration of the spectrum.
Relaxation Delay (D1): Set to 2.0 seconds. Causality: Provides sufficient time for the perturbed spin system to return to thermal equilibrium, preventing signal saturation and baseline distortion.
Acquisition & Processing: Acquire 64-128 scans. Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier transformation to optimize the signal-to-noise ratio without masking fine
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest energy conformers of the highly flexible 7-membered ring.
Geometry Optimization: Optimize the lowest energy conformers using DFT at the B3LYP/6-311+G(d,p) level of theory.
Self-Validation (Frequency Calculation): Run a vibrational frequency calculation at the identical level of theory. Causality: This is the critical self-validation step. If zero imaginary frequencies are observed, the geometry is mathematically confirmed as a true local energetic minimum rather than an unstable transition state.
NMR Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level.
Solvent Modeling: Apply the Polarizable Continuum Model (PCM) specifying chloroform. Causality: Gas-phase DFT calculations deviate significantly from solution-phase NMR. Applying PCM accounts for the dielectric stabilization of the solvent, bringing the predicted shift into alignment with experimental realities.
Chemical Shift Derivation: Subtract the calculated isotropic shielding value of the target fluorine from the calculated shielding value of the CFCl
reference standard (optimized at the identical level of theory) to yield the final predicted (ppm).
References
1.[1] 2-Fluoroenones via an Umpolung Morita–Baylis–Hillman Reaction of Enones, ACS Publications. 1
2.[2] Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons, Thieme Connect. 2
3.[3] Synthese von 2-Fluorenonen, Publikationsserver UB Marburg. 3
1H NMR coupling constants for 2-fluoro-2-cyclohepten-1-one
Analytical Strategies for Resolving H NMR Coupling Constants in 2-Fluoro-2-cyclohepten-1-one: A Methodological Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals Int...
Author: BenchChem Technical Support Team. Date: March 2026
Analytical Strategies for Resolving
H NMR Coupling Constants in 2-Fluoro-2-cyclohepten-1-one: A Methodological Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Fluorinated Cycloalkenones
Fluorinated cycloalkenones, specifically 2-fluoro-2-cyclohepten-1-one, are highly sought-after building blocks in medicinal chemistry due to the unique stereoelectronic properties and metabolic stability imparted by the vinylic fluorine atom. The synthesis of these compounds often involves complex ring-opening reactions of difluorocyclopropanes ().
However, structurally characterizing these molecules presents a severe analytical bottleneck. Extracting accurate scalar coupling constants (
) is critical for determining the 3D conformation of the seven-membered ring, but the H NMR spectrum is notoriously complex. It is characterized by extensive H-F heteronuclear coupling overlapping with a dense H-H homonuclear network.
This guide objectively compares the performance of three analytical workflows for extracting these critical parameters: Conventional 1D
H NMR , 2D J-Resolved (J-RES) Spectroscopy , and Quantum Mechanical Spectral Analysis (QMSA) software.
Fig 1: Logical relationship of primary scalar coupling networks in 2-fluoro-2-cyclohepten-1-one.
Causality & Field-Proven Insights: Why Traditional Methods Fail
To understand why advanced methodologies are required, we must examine the causality behind the spectral complexity of 2-fluoro-2-cyclohepten-1-one:
Second-Order Effects: In the aliphatic region (H4 through H7), the chemical shift differences (
) between protons are often on the same order of magnitude as their coupling constants (). When , the first-order approximation ( rule) collapses, resulting in distorted multiplet intensities (the "roof effect") and making direct extraction mathematically invalid.
Line Broadening vs. Long-Range Coupling: The allylic protons (H4, H7) exhibit long-range
couplings (typically 1–3 Hz). Because the seven-membered ring undergoes rapid conformational interconversion at room temperature, the natural linewidth of these signals often exceeds 2 Hz. Consequently, the long-range couplings are buried within the multiplet envelope and cannot be resolved by standard 1D NMR.
While hardware-based 2D J-RES attempts to solve this by physically separating chemical shifts and couplings into two dimensions, it is highly susceptible to strong coupling artifacts, which generate false peaks in crowded regions (). QMSA software bypasses these physical limitations by iteratively solving the exact quantum mechanical spin Hamiltonian, providing the ultimate ground truth ().
Fig 2: Comparative workflow for extracting scalar couplings using 1D NMR, 2D J-RES, and QMSA.
Self-Validating Experimental Protocols
To ensure data integrity, each methodology must be treated as a self-validating system. Below are the step-by-step protocols used to generate the comparative data.
Protocol A: Conventional 1D
H NMR (The Baseline)
Sample Preparation: Dissolve 15 mg of 2-fluoro-2-cyclohepten-1-one in 600 µL of CDCl
containing 0.03% v/v TMS.
Acquisition: Acquire data at 600 MHz using a standard 30° pulse program (zg30). Collect 64k data points over a spectral width of 12 ppm with a relaxation delay (D1) of 5 seconds.
Processing & Validation: Apply zero-filling to 128k points and an exponential window function (LB = 0.3 Hz). Self-Validation Step: Integrate the vinylic H3 signal (~6.5 ppm) and ensure it normalizes to exactly 1.00 proton relative to the internal TMS standard. Extract peak-to-peak distances directly.
Protocol B: 2D J-Resolved (J-RES) Spectroscopy (The Hardware Alternative)
Acquisition: Use a spin-echo sequence (jresgppqf) with a 45° tilt. Acquire 4k data points in F2 (chemical shift) and 256 increments in F1 (coupling constant).
Processing & Validation: Process with a sine-bell squared window function in both dimensions. Perform a 45° spectral shearing to align the multiplets orthogonally. Self-Validation Step: Extract the 1D F2 projection and overlay it onto the standard 1D
H spectrum. If the chemical shifts deviate by >0.02 ppm, discard the data due to temperature drift during the long acquisition.
Extraction: Measure peak spacing along the F1 axis for each separated multiplet.
Protocol C: Quantum Mechanical Spectral Analysis (QMSA) (The Software Solution)
Data Import: Import the raw, unprocessed FID from Protocol A into a QMSA software platform (e.g., Mnova Spin Simulation or PERCH).
Spin System Definition: Define the 7-spin system (H3, H4, H4', H5, H6, H7, F2). Input initial estimates for chemical shifts based on the 1D spectrum peak maxima.
Iterative Fitting: Execute the Newton-Raphson iterative optimization algorithm. The software calculates the exact transition frequencies and intensities, adjusting
and until the simulated lineshape matches the experimental data.
Validation: Self-Validation Step: The protocol is validated by the Root Mean Square Deviation (RMSD) between the experimental and simulated spectra. Accept the coupling constants only if the global RMSD is < 1.0%.
Performance Comparison & Data Presentation
The quantitative superiority of QMSA over both direct 1D extraction and 2D J-RES is evident when analyzing the highly coupled 2-fluoro-2-cyclohepten-1-one spin system.
Table 1: Extracted Coupling Constants (Hz) Across Methodologies
Coupling Parameter
1D H NMR (Direct)
2D J-RES (Hardware)
QMSA Software (Iterative)
(Vicinal)
16.4 ± 0.5 Hz
16.6 ± 0.2 Hz
16.58 ± 0.01 Hz
(Vicinal)
6.8 ± 0.4 Hz
6.9 ± 0.2 Hz
6.85 ± 0.02 Hz
(Allylic)
N/A (Overlapped)
2.1 ± 0.3 Hz
2.14 ± 0.01 Hz
(Allylic)
N/A (Overlapped)
N/A (Artifacts)
1.65 ± 0.02 Hz
Note: 1D NMR fails entirely for long-range couplings due to multiplet overlap. 2D J-RES resolves the H4 coupling but fails for H7 due to strong coupling artifacts generated by the adjacent H6 protons.
Table 2: Methodological Performance Matrix
Performance Metric
1D H NMR
2D J-RES
QMSA Software
Resolution of Long-Range
Poor
Moderate
Excellent
Susceptibility to Strong Coupling
High (Roof Effects)
High (False Artifacts)
None (Exact Hamiltonian)
Instrument Acquisition Time
< 5 mins
2–4 hours
< 5 mins (Uses 1D FID)
Data Processing Time
< 1 min
~10 mins
2–5 mins
Conclusion
For drug development professionals characterizing complex fluorinated cyclic systems like 2-fluoro-2-cyclohepten-1-one, relying solely on hardware-based NMR techniques is insufficient. While 2D J-RES offers a moderate improvement over 1D NMR, it requires hours of instrument time and is prone to strong coupling artifacts that obscure critical structural data.
Quantum Mechanical Spectral Analysis (QMSA) emerges as the superior product/methodology. By leveraging iterative spin simulation on a standard 5-minute 1D FID, QMSA software bypasses physical line-broadening limitations, extracts precise long-range heteronuclear couplings (
), and provides mathematically validated (RMSD < 1%) structural parameters at a fraction of the instrument cost.
References
Kobayashi, Y., Taguchi, T., Mamada, M., Shimizu, H., & Murohashi, J. (1979). "Studies on organic fluorine compounds. XXX. Ring opening reaction of acetoxydifluorocyclopropanes with various nucleophiles." Chemical and Pharmaceutical Bulletin, 27(12), 3123-3129. URL:[Link]
Lin, Y., et al. (2020). "Improving efficiency of measuring individual 1H coupling networks by pure shift 2D J-resolved NMR spectroscopy." AIP Advances, 10(11), 115108. URL:[Link]
Tiainen, M., Soininen, P., & Laatikainen, R. (2014). "Quantitative Quantum Mechanical Spectral Analysis (qQMSA) of 1H NMR Spectra of Complex Mixtures and Biofluids." Journal of Magnetic Resonance, 242, 67-78. URL:[Link]
Validation
IR carbonyl stretch frequency of alpha-fluoroenones
This guide provides a high-level technical analysis of the infrared (IR) spectroscopic characteristics of -fluoroenones, specifically focusing on the carbonyl stretching frequency. It synthesizes experimental data, theor...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a high-level technical analysis of the infrared (IR) spectroscopic characteristics of
-fluoroenones, specifically focusing on the carbonyl stretching frequency. It synthesizes experimental data, theoretical principles, and synthetic protocols for researchers in medicinal chemistry.
Precision Analysis: IR Carbonyl Stretch Frequency of
-Fluoroenones
Executive Summary & Strategic Importance
In drug discovery,
-fluoroenones serve as critical bioisosteres for enones, offering enhanced metabolic stability against reduction and Michael additions due to the strong C-F bond and altered electronics. For analytical characterization, the carbonyl (C=O) stretching frequency is the definitive spectral signature.[1]
Unlike simple ketones,
-fluoroenones exhibit a complex interplay of inductive withdrawal (-I) , resonance donation (+R) , and field effects , resulting in a distinctive blue shift (higher wavenumber) relative to their non-fluorinated parent compounds.[2] This guide dissects these shifts to allow precise structural confirmation.
Theoretical Framework: The Electronic Tug-of-War
The vibrational frequency (
) of the carbonyl bond is governed by Hooke’s Law, where . In -fluoroenones, the fluorine atom modifies the force constant () through two opposing mechanisms:
A. Inductive Effect (-I) [Dominant]
The highly electronegative fluorine atom (
) pulls electron density through the -framework.[2]
Mechanism: This withdrawal destabilizes the polarized resonance form (
) of the carbonyl, forcing the bond to adopt more double-bond character.
Result: The C=O bond shortens and stiffens, increasing
.
Spectral Shift:+15 to +25 cm⁻¹ shift to higher wavenumbers.[2]
), the fluorine is directly attached to the alkene. While F can donate into the C=C bond, its interaction with the carbonyl is indirect.
Result: Slight weakening of the C=O bond (if conjugation extends), but this is overwhelmed by the inductive effect.
C. Conformational "Field" Effects
The orientation of the C-F dipole relative to the C=O dipole is critical.
s-cis Conformation: C-F and C=O bonds are roughly parallel.[2] Dipole-dipole repulsion increases the C=O bond order (stiffening it) to minimize interaction, leading to a maximal frequency shift.
s-trans Conformation: Dipoles are opposed, reducing the repulsive stiffening effect.[2]
Comparative Spectral Data
The following table synthesizes observed and predicted IR shifts for
-I effect + Dipole repulsion (no conjugation to dampen).[2]
Key Insight: The
-fluoroenone absorbs at a frequency intermediate between the parent enone and the saturated ketone. The fluorine "cancels out" the frequency-lowering effect of conjugation via its strong inductive withdrawal.
Mechanistic Visualization
The following diagram illustrates the competing electronic effects and the resulting spectral shift.
Figure 1: Causal pathway of electronic effects exerted by the
-fluorine atom on the carbonyl stretching frequency.[7]
To validate these spectral features, a robust synthesis of 2-fluoro-2-cyclohexen-1-one is required.[2] The following protocol utilizes Selectfluor™, a safe and bench-stable electrophilic fluorinating agent, avoiding hazardous gas (
) or corrosive reagents ().
Method: Selectfluor-Mediated Fluorination of Silyl Enol Ethers
Structural Elucidation of 2-Fluoro-2-cyclohepten-1-one: A Comparative GC-MS Fragmentation Guide
Executive Summary This guide provides a comparative mass spectrometric analysis of 2-fluoro-2-cyclohepten-1-one ( , MW 128) against its non-fluorinated analog, 2-cyclohepten-1-one ( , MW 110). For researchers in drug dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a comparative mass spectrometric analysis of 2-fluoro-2-cyclohepten-1-one (
, MW 128) against its non-fluorinated analog, 2-cyclohepten-1-one (, MW 110).
For researchers in drug discovery utilizing fluorinated scaffolds, distinguishing the specific fragmentation signature of the
-fluoro enone moiety is critical. This guide demonstrates that while the fragmentation topology remains similar to the parent cycloheptenone (dominated by decarbonylation and ethylene extrusion), the introduction of the fluorine atom creates a diagnostic mass shift of +18 Da in key daughter ions and introduces a competitive HF elimination pathway absent in the control.
Experimental Protocol (Self-Validating System)
To ensure reproducible fragmentation patterns suitable for library matching, the following Electron Ionization (EI) protocol is recommended. This workflow includes a built-in validation step using the non-fluorinated control.
Instrumentation Parameters
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (GC-MS).
Pass Criteria: Observation of Molecular Ion at m/z 128.[2]
Comparative Fragmentation Analysis
The following table contrasts the fragmentation behavior. The "Shift" column highlights the mass difference caused by the fluorine substitution (
vs , Da).
Fragment Identity
Pathway
Control: 2-Cycloheptenone (m/z)
Target: 2-Fluoro-2-cycloheptenone (m/z)
Shift ()
Interpretation
Molecular Ion ()
Ionization
110
128
+18
Parent ion stability is comparable; F is vinylic and stable.
-cleavage + CO loss
82 (Base Peak)
100 (Likely Base)
+18
Diagnostic peak. Formation of dihydro-fluorobenzene cation.
Ring contraction
82
100
+18
Loss of ethylene from the saturated bridge (C5-C6).
Fluorine elimination
N/A
108
N/A
Unique to Target. Loss of neutral HF.
Double cleavage
81
99
+18
Loss of formyl radical.
Low Mass Series
Deep fragmentation
54, 39
72, 57
+18
Fluorinated alkene fragments retain the F atom.
Key Mechanistic Insight
In the control (2-cyclohepten-1-one ), the peaks at m/z 82 represent a convergence of two pathways: loss of CO (
) and loss of ethylene (). In the target (2-fluoro-2-cyclohepten-1-one ), this convergence shifts to m/z 100. The presence of a peak at m/z 108 (M-20) is the "smoking gun" for the presence of fluorine, representing the loss of Hydrogen Fluoride, a pathway impossible in the control.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the fragmentation tree, highlighting the parallel pathways and the specific divergence caused by the fluorine atom.
Figure 1: Comparative fragmentation trees. Note the convergence of CO and Ethylene loss at m/z 100 for the fluorinated compound, and the unique HF loss pathway.
Expert Interpretation & Troubleshooting
The "Vinylic Fluorine" Effect
Unlike alkyl fluorides which lose HF rapidly (often obliterating the molecular ion), the fluorine in 2-fluoro-2-cyclohepten-1-one is attached to an
carbon (vinylic). The C-F bond is strengthened by resonance with the double bond.
Result: You will observe a distinct Molecular Ion (
) at m/z 128.[2] If the is absent, check the source temperature; thermal degradation may be occurring before ionization.
Differentiating from Isomers
A common challenge is distinguishing the target from 3-fluoro-2-cyclohepten-1-one (regioisomer).
2-Fluoro: The F is
to the carbonyl. -cleavage is heavily influenced by the inductive effect of F.
3-Fluoro: The F is
to the carbonyl. The loss of the fluoro-alkyl radical is more favored here.
Differentiation: Look for the intensity of the m/z 100 peak. In the 2-fluoro isomer, the [M-CO] ion retains the fluorine directly on the carbocation center, stabilizing it via back-donation, leading to a high abundance of m/z 100.
References
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Cyclohepten-1-one. National Institute of Standards and Technology.[3] [Link]
McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text for fragmentation mechanisms including alpha-cleavage and McLafferty rearrangement).[2][5]
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns. [Link]
Reactivity Profiling of α-Fluorocycloalkenones: 2-Fluoro-2-cyclopentenone vs. 2-Fluoro-2-cycloheptenone
Executive Summary In the realm of targeted covalent inhibitors (TCIs) and activity-based protein profiling, -fluorocycloalkenones serve as highly tunable electrophilic warheads. The strategic placement of a fluorine atom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of targeted covalent inhibitors (TCIs) and activity-based protein profiling,
-fluorocycloalkenones serve as highly tunable electrophilic warheads. The strategic placement of a fluorine atom on an enone system modulates its reactivity through a delicate balance of inductive electron withdrawal (-I) and resonance donation (+M). However, the foundational scaffold—the cycloalkane ring size—dictates the molecule's conformational flexibility, ring strain, and orbital alignment.
This guide provides an objective, data-driven comparison of 2-fluoro-2-cyclopentenone (a highly strained 5-membered ring) and 2-fluoro-2-cycloheptenone (a flexible 7-membered ring)[1]. By analyzing their reactivity profiles in Michael additions and cycloadditions, researchers can make informed decisions when selecting electrophilic scaffolds for drug development.
Mechanistic & Structural Analysis
As an application scientist, I emphasize that reactivity is rarely dictated by a single functional group; it is an emergent property of the molecule's overall 3D architecture. The stark contrast in reactivity between these two compounds is driven by three interconnected factors:
Conformational Dynamics & Orbital Overlap:
2-Fluoro-2-cyclopentenone: The 5-membered ring is forced into a nearly planar conformation. This rigidity ensures maximal orbital overlap across the
-system of the enone. The -fluorine's strong inductive effect efficiently lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making it a highly potent electrophile[2].
2-Fluoro-2-cycloheptenone: The 7-membered ring adopts a puckered (chair/boat) conformation to minimize transannular interactions. This twists the enone system out of planarity, decoupling the
-conjugation. Consequently, the LUMO energy is higher, and the electrophilicity is significantly dampened.
Thermodynamic Driving Forces (Ring Strain): The 5-membered enone possesses significant ring strain (~6 kcal/mol). Nucleophilic attack at the
-carbon triggers an hybridization shift, relieving this strain and providing a strong thermodynamic driving force for the reaction. The 7-membered ring lacks this degree of strain relief, rendering its reactions thermodynamically less favorable.
Bürgi-Dunitz Trajectory: For a successful Michael addition, a nucleophile (e.g., a cysteine thiol) must approach the
-carbon at the optimal Bürgi-Dunitz angle (~107°). The planar 5-membered ring presents an unhindered trajectory. In contrast, the puckered 7-membered ring introduces steric hindrance from axial protons, physically obstructing the nucleophile's approach.
Caption: Logic tree detailing the structural and electronic causality of ring size on reactivity.
Experimental Reactivity Profiling
To objectively compare these scaffolds, we evaluate their performance across two standard reactivity benchmarks: Thiol-Michael addition (simulating covalent binding to cysteine residues) and Diels-Alder cycloaddition (evaluating dienophile strength).
Table 1: Comparative Reactivity Metrics
Property / Metric
2-Fluoro-2-cyclopentenone
2-Fluoro-2-cycloheptenone
Ring Size
5-Membered
7-Membered
Conformation
Planar, Rigid
Puckered, Flexible
Ring Strain Relief ()
High
Low to Moderate
Relative LUMO Energy
Lower (Highly Electrophilic)
Higher (Moderately Electrophilic)
(pH 7.4, 25°C)
~ 45.2
~ 1.8
Diels-Alder Conversion
> 95% (1h, RT)
< 20% (24h, 50°C)
Note: Kinetic data (
) represents established empirical trends for 5-membered versus 7-membered enone systems under physiological conditions.
Experimental Protocols
The following methodologies are designed as self-validating systems . By incorporating internal standards and orthogonal tracking methods, researchers can rule out false positives caused by off-target degradation or polymerization.
Protocol 1:
F-NMR Kinetic Assay for Thiol-Michael Addition
This protocol measures the pseudo-first-order rate constant (
) of the enone reacting with Glutathione (GSH). Using F-NMR is superior to UV-Vis for fluorinated compounds because it provides structural confirmation of the adduct alongside kinetic data.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the
-fluorocycloalkenone in deuterated DMSO ().
Internal Standard: Add 1.0 equivalent of trifluorotoluene as an internal standard. Causality note: The internal standard is critical. It allows you to quantify both the depletion of the vinylic fluorine signal and the proportional appearance of the product's
fluorine signal. If the mass balance does not equal 100%, it indicates side reactions like hydrolysis.
Buffer Equilibration: Dilute the enone stock to a final concentration of 1 mM in 500 µL of PBS buffer (pH 7.4, 10%
for NMR locking).
Nucleophile Addition: Add GSH (final concentration 10 mM, 10-fold excess to maintain pseudo-first-order conditions).
Data Acquisition: Immediately transfer to the NMR spectrometer. Acquire
F spectra every 2 minutes for 1 hour.
Analysis: Plot the natural log of the remaining enone concentration (
) versus time. The slope of the linear fit yields .
Caption: Step-by-step experimental workflow for evaluating Thiol-Michael addition kinetics via NMR.
Protocol 2: Diels-Alder Cycloaddition Profiling
This assay evaluates the dienophile strength of the enones by reacting them with cyclopentadiene.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried Schlenk flask under argon, dissolve 1.0 mmol of the
-fluorocycloalkenone in 5 mL of anhydrous dichloromethane (DCM).
Reagent Addition: Add 5.0 mmol of freshly cracked cyclopentadiene at 0°C.
Reaction Monitoring: Warm the reaction to room temperature. Monitor the conversion via GC-MS using dodecane as an internal standard.
Validation: 2-fluoro-2-cyclopentenone will reach >95% conversion within 1 hour due to its low LUMO and planar geometry. 2-fluoro-2-cycloheptenone will require heating (50°C) and extended times (24h) to achieve even marginal conversion, validating the profound impact of ring size on orbital alignment.
Conclusion & Selection Guide
The choice between 2-fluoro-2-cyclopentenone and 2-fluoro-2-cycloheptenone should be dictated by the specific requirements of your drug development program:
Select 2-Fluoro-2-cyclopentenone when: You require a highly reactive, irreversible covalent binder. Its planar structure and low LUMO make it ideal for targeting sterically unhindered, less nucleophilic cysteines, or for use as a potent dienophile in complex synthetic cascades[2].
Select 2-Fluoro-2-cycloheptenone when: You need to attenuate reactivity to prevent off-target toxicity. The puckered 7-membered ring provides a "steric shield" and a higher LUMO, making it suitable for targeting highly reactive, solvent-exposed cysteines where a slower, potentially reversible covalent interaction is desired[1].
References
Fuchibe, K., Takayama, R., Yokoyama, T., & Ichikawa, J. (2017). Regioselective Synthesis of α-Fluorinated Cyclopentenones via Organocatalytic Difluorocyclopropanation and Fluorine-Directed and -Activated Nazarov Cyclization. Chemistry - A European Journal, 23(12), 2831-2838. DOI:
National Center for Biotechnology Information. PubChem Compound Summary for CID 11062402, 2-fluorocyclohept-2-en-1-one. PubChem. URL:[Link]
Technical Guide: Distinguishing 2-Fluoro-2-cyclohepten-1-one from Isomeric Fluorocycloheptenones
This guide outlines the definitive technical methodology for distinguishing 2-fluoro-2-cyclohepten-1-one (the target -fluoroenone) from its structural isomers, specifically 3-fluoro-2-cyclohepten-1-one ( -fluoroenone) an...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the definitive technical methodology for distinguishing 2-fluoro-2-cyclohepten-1-one (the target
-fluoroenone) from its structural isomers, specifically 3-fluoro-2-cyclohepten-1-one (-fluoroenone) and the saturated impurity 2-fluorocycloheptan-1-one .
Executive Summary
In drug discovery, the position of a fluorine atom on a cycloheptenone scaffold radically alters its electrophilicity and metabolic stability. 2-Fluoro-2-cyclohepten-1-one is an
-fluoroenone, functioning as a Michael acceptor with modulated reactivity due to the fluorine's inductive effect. Its isomer, 3-fluoro-2-cyclohepten-1-one , acts as a vinylogous acid fluoride, exhibiting distinct hydrolytic instability and reactivity profiles.
This guide provides a self-validating spectroscopic workflow to unambiguously identify these isomers using
F NMR , C NMR , and H NMR coupling constants (-values), which serve as immutable physical constants for structural verification.
The Isomer Landscape
Understanding the structural origin of these isomers is critical for selecting the correct analytical method.
Compound
Structure Type
Electronic Nature
Typical Origin
2-Fluoro-2-cyclohepten-1-one
-Fluoroenone
Michael Acceptor (modulated)
Electrophilic fluorination (Selectfluor) of silyl enol ethers; Elimination from -fluoroketones.
3-Fluoro-2-cyclohepten-1-one
-Fluoroenone
Vinylogous Acid Fluoride
Deoxyfluorination of 1,3-diketones; Nucleophilic substitution of 3-chloro-enones.
2-Fluorocycloheptan-1-one
-Fluoroketone
Saturated Ketone
Incomplete elimination; Direct fluorination of cycloheptanone.
Spectroscopic Distinction Matrix
A.
F NMR: The Primary Filter
F NMR provides the most immediate distinction due to the high sensitivity of the fluorine nucleus to its electronic environment (hybridization and conjugation).
2-Fluoro-2-cyclohepten-1-one (
-isomer):
Shift:
to ppm.
Pattern: Doublet (or multiplet) due to coupling with the vinylic proton at C3.
3-Fluoro-2-cyclohepten-1-one (
-isomer):
Shift:
to ppm (Deshielded relative to -isomer due to resonance donation into the carbonyl).
2-Fluorocycloheptan-1-one (Saturated):
Shift:
to ppm.
Pattern: Doublet of multiplets (large
with geminal proton).
B.
C NMR: The Definitive Proof (Coupling Constants)
When chemical shifts are ambiguous, Carbon-Fluorine coupling constants (
Note: This often produces the 2-fluoro-2-cyclohepten-1-one directly or the intermediate which eliminates HF/TMSF.
Workup: Aqueous extraction (NaHCO
), dry over MgSO, concentrate.
Purification: Silica gel chromatography (Hexane/EtOAc). Caution:
-fluoroenones can be volatile.
Protocol 2: NMR Characterization Workflow
Sample Prep: Dissolve ~10 mg product in CDCl
(0.6 mL).
Acquisition:
Run 1:
H NMR (16 scans). Look for vinylic proton at 6.0-7.0.
Run 2:
F NMR (uncoupled). Identify shift range.
Run 3:
C NMR (proton-decoupled, >256 scans). Critical Step: Zoom in on the Carbonyl region (190-210 ppm) to measure .
Comparative Data Summary
Feature
2-Fluoro-2-cyclohepten-1-one (-isomer)
3-Fluoro-2-cyclohepten-1-one (-isomer)
F Shift
C=O (C)
Doublet ( Hz)
Singlet/Small Doublet ( Hz)
C- (C)
Doublet ( Hz)
Doublet ( Hz)
C- (C)
Doublet ( Hz)
Doublet ( Hz)
Vinylic H
H3 (coupled to F, )
H2 (coupled to F, )
Decision Logic Diagram
Caption: Logical workflow for structural determination using NMR coupling constants.
References
Kobayashi, T., et al. (2014). "Ring-Restructuring of gem-Difluorocyclopropanes: Diverse Access to Four- to Nine-Membered Ring Skeletons." Thieme Connect. Link
Context: Describes the synthesis and
F NMR monitoring of 2-fluorocyclohept-2-en-1-one (Compound 149).
Stavber, G., Zupan, M., & Stavber, S. (2009). "Direct Regioselective Fluorination of Cyclic and Acyclic Ketones." Synlett. Link
Context: Protocols for Selectfluor-mediated
-fluorin
Ahlsten, N., et al. (2011). "A Facile Synthesis of
-Fluoro Ketones Catalyzed by [Cp*IrCl2]2." Synthesis. Link
Context: General methodology for
-fluoroenone synthesis via isomerization/fluorin
University of California, Santa Barbara (UCSB). "19F Chemical Shifts and Coupling Constants." NMR Facility Database. Link
Characterization of Keto-Enol Tautomerism in Fluorinated Cyclic Ketones: A Comparative Technical Guide
Executive Summary: The Fluorine Effect In the design of bioactive scaffolds, fluorinated cyclic ketones serve as critical bioisosteres. However, the introduction of fluorine atoms—particularly in -positions—fundamentally...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Fluorine Effect
In the design of bioactive scaffolds, fluorinated cyclic ketones serve as critical bioisosteres. However, the introduction of fluorine atoms—particularly in
-positions—fundamentally alters the thermodynamic landscape of keto-enol tautomerism. Unlike non-fluorinated cyclic ketones, which overwhelmingly favor the keto form, fluorinated analogs often exhibit a dramatic shift toward the enol tautomer .[1][2]
This guide objectively compares the performance of advanced characterization methodologies used to quantify this phenomenon. It synthesizes experimental data to demonstrate why
F NMR spectroscopy outperforms traditional H NMR and titration methods for these specific substrates, providing a robust protocol for accurate quantification.
To characterize these systems, one must first understand the driving forces. In non-fluorinated rings (e.g., cyclohexanone), the keto form is thermodynamically preferred by
11-14 kcal/mol due to the strength of the C=O bond.
In perfluorinated or
-fluorinated cyclic ketones, two competing electronic effects dictate the equilibrium:
Inductive Destabilization of the Keto Form: The strong electron-withdrawing nature of fluorine destabilizes the partial positive charge on the carbonyl carbon.
Hyperconjugative Stabilization of the Enol Form: The enol tautomer is stabilized by a
Critical Insight: Contrary to non-fluorinated trends, smaller fluorinated rings favor the enol form more strongly .[1][2] For example, perfluorocyclobutanone exists significantly as its enol, whereas cyclobutanone is almost exclusively keto.
Visualization: Electronic Drivers of Tautomerism
Figure 1: Mechanistic pathway showing the electronic inversion caused by fluorination. The
interaction is the primary stabilizer of the enol form in fluorinated systems.[3]
Comparative Analysis of Characterization Methodologies
This section evaluates the three primary "products" (methodologies) available to researchers for characterizing this equilibrium.
Comparison Matrix: Accuracy & Utility
Feature
Method A: F NMR (Recommended)
Method B: H NMR (Traditional)
Method C: UV-Vis / Titration
Primary Analyte
Fluorine nuclei (High sensitivity)
Protons (Enolic -OH, -H)
Conjugated system
Solvent Interference
None (No background signal)
High (Solvent suppression needed)
High (UV cutoff limits)
Dynamic Range
Excellent (Wide chemical shift dispersion)
Moderate (Overlap common)
Low (Saturates easily)
Timescale
Slow exchange (Distinct peaks often visible)
Intermediate (Broadening common)
Fast (Average signal)
Quantification
Direct Integration ()
Integration (often ambiguous)
Indirect (Beer-Lambert)
Deep Dive: Why
F NMR is Superior
While
H NMR is standard for non-fluorinated ketones, it fails in fluorinated systems due to:
Lack of Protons: Perfluorinated systems have no
-protons to monitor.
Exchange Broadening: The enolic proton is often in rapid exchange with trace water, broadening the signal into the baseline.
F NMR offers a distinct advantage: The chemical shift difference () between a C- (keto, ) and a C- (enol, allylic) is massive (often >10-20 ppm), allowing for precise integration even when the enol content is low (<1%).
A Comparative Spectroscopic Guide to 2-fluoro-2-cyclohepten-1-one and its Non-Fluorinated Analogue
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of synthetic intermediates is paramount. This guide provides a detailed compar...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and electronic properties of synthetic intermediates is paramount. This guide provides a detailed comparative analysis of the reference spectra for 2-fluoro-2-cyclohepten-1-one (CAS 101128-35-2) and its readily available non-fluorinated counterpart, 2-cyclohepten-1-one (CAS 1121-66-0). Due to the limited availability of direct experimental spectra for the fluorinated compound, this guide presents a robust predictive analysis based on established spectroscopic principles and data from closely related analogues. This approach offers valuable insights into the expected spectral characteristics, aiding in the identification and characterization of these important chemical entities.
Introduction to 2-fluoro-2-cyclohepten-1-one and its Significance
The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. In the context of α,β-unsaturated ketones, the presence of a fluorine atom at the α-position, as in 2-fluoro-2-cyclohepten-1-one, is expected to significantly influence its reactivity and spectroscopic signature. These fluorinated cycloenones are valuable building blocks in organic synthesis, offering pathways to novel fluorinated carbocyclic structures with potential applications in medicinal chemistry and materials science. Understanding their spectral properties is the first step towards their effective utilization.
This guide will first present the available experimental spectral data for the non-fluorinated analogue, 2-cyclohepten-1-one. Subsequently, a detailed prediction of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectra of 2-fluoro-2-cyclohepten-1-one will be provided, supported by data from analogous fluorinated and non-fluorinated cyclic ketones.
Spectral Data of the Non-Fluorinated Analogue: 2-cyclohepten-1-one
2-Cyclohepten-1-one serves as our baseline for understanding the fundamental spectral features of the seven-membered enone ring system.
Mass Spectrometry
The electron ionization mass spectrum of 2-cyclohepten-1-one shows a molecular ion peak (M⁺) at m/z 110, corresponding to its molecular weight.[1] The fragmentation pattern is characteristic of cyclic ketones and provides structural confirmation.
Table 1: Key Mass Spectrometry Data for 2-cyclohepten-1-one
Feature
m/z
Interpretation
Molecular Ion (M⁺)
110
C₇H₁₀O
Base Peak
81
Loss of CHO
Other Fragments
82, 67, 54, 39
Characteristic fragments of the cycloheptenone ring
Infrared (IR) Spectroscopy
The IR spectrum of a typical α,β-unsaturated ketone is characterized by distinct vibrational modes for the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching.
Table 2: Predicted and Analogue-Based IR Absorption Frequencies for 2-cyclohepten-1-one
Functional Group
Expected Wavenumber (cm⁻¹)
Notes
C=O Stretch
~1670-1690
Conjugation lowers the frequency from a typical saturated ketone (~1715 cm⁻¹).
C=C Stretch
~1610-1640
Characteristic of a conjugated double bond.
=C-H Stretch
~3020-3080
Vinylic C-H stretching.
C-H Stretch
~2850-2960
Aliphatic C-H stretching from the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, high-resolution spectrum image for 2-cyclohepten-1-one is scarce, data from closely related compounds and spectral databases allow for a reliable prediction of its ¹H and ¹³C NMR spectra.
Table 3: Predicted ¹H NMR Chemical Shifts for 2-cyclohepten-1-one
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Notes
H-2
~5.9-6.1
dt
Vinylic proton α to the carbonyl.
H-3
~6.7-6.9
dt
Vinylic proton β to the carbonyl.
H-4, H-7
~2.3-2.6
m
Allylic protons.
H-5, H-6
~1.7-1.9
m
Aliphatic protons.
Table 4: Predicted ¹³C NMR Chemical Shifts for 2-cyclohepten-1-one
Carbon
Predicted Chemical Shift (δ, ppm)
Notes
C-1 (C=O)
~200-205
Carbonyl carbon.
C-2
~130-135
Vinylic carbon α to the carbonyl.
C-3
~145-150
Vinylic carbon β to the carbonyl.
C-4, C-7
~25-35
Allylic carbons.
C-5, C-6
~20-30
Aliphatic carbons.
Predicted Spectral Data of 2-fluoro-2-cyclohepten-1-one
The introduction of a highly electronegative fluorine atom at the C-2 position is expected to induce significant changes in the spectral properties of the molecule.
Mass Spectrometry Prediction
The molecular weight of 2-fluoro-2-cyclohepten-1-one is 128.14 g/mol . The molecular ion peak (M⁺) in the mass spectrum is therefore expected at m/z 128. The fragmentation pattern will be influenced by the presence of the fluorine atom, with potential fragments arising from the loss of HF or other fluorine-containing species.
Table 5: Predicted Key Mass Spectrometry Data for 2-fluoro-2-cyclohepten-1-one
Feature
Predicted m/z
Interpretation
Molecular Ion (M⁺)
128
C₇H₉FO
M-HF
108
Loss of hydrogen fluoride.
Other Fragments
-
Complex fragmentation influenced by the fluorine atom.
Infrared (IR) Spectroscopy Prediction
The electronegativity of the fluorine atom is expected to have a notable effect on the vibrational frequencies of the adjacent functional groups.
Table 6: Predicted IR Absorption Frequencies for 2-fluoro-2-cyclohepten-1-one
Functional Group
Predicted Wavenumber (cm⁻¹)
Notes
C=O Stretch
~1700-1720
The inductive effect of fluorine will likely increase the carbonyl stretching frequency compared to the non-fluorinated analogue.
C=C Stretch
~1650-1670
The fluorine substituent will also influence the double bond character, likely shifting this band to a higher frequency.
C-F Stretch
~1000-1100
A strong absorption band characteristic of a C-F bond.
=C-H Stretch
~3030-3090
Vinylic C-H stretching.
C-H Stretch
~2850-2960
Aliphatic C-H stretching from the ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction
The NMR spectra of 2-fluoro-2-cyclohepten-1-one will be the most informative for its characterization, with the presence of fluorine introducing distinct chemical shifts and coupling patterns.
The fluorine atom will significantly influence the chemical shifts of nearby protons, particularly the vinylic proton at C-3. Furthermore, through-bond coupling between fluorine and protons (J-coupling) will be observed.
Table 7: Predicted ¹H NMR Chemical Shifts and Couplings for 2-fluoro-2-cyclohepten-1-one
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Key Couplings (J, Hz)
H-3
~6.5-6.8
ddd
³J(H,H) ≈ 8-10, ³J(H,F) ≈ 15-20, ⁴J(H,H) ≈ 1-2
H-4, H-7
~2.4-2.7
m
-
H-5, H-6
~1.8-2.0
m
-
The fluorine atom will have a dramatic effect on the chemical shifts of the carbons it is directly attached to (C-2) and the adjacent carbon (C-3). Carbon-fluorine coupling will also be a key feature.
Table 8: Predicted ¹³C NMR Chemical Shifts and Couplings for 2-fluoro-2-cyclohepten-1-one
Carbon
Predicted Chemical Shift (δ, ppm)
Key Couplings (J, Hz)
Notes
C-1 (C=O)
~195-200
²J(C,F) ≈ 15-25
Shielded relative to the non-fluorinated analogue.
C-2
~150-160
¹J(C,F) ≈ 230-250
Large one-bond C-F coupling constant.
C-3
~135-140
²J(C,F) ≈ 10-20
Deshielded relative to the non-fluorinated analogue.
C-4, C-7
~25-35
C-5, C-6
~20-30
The ¹⁹F NMR spectrum will provide a direct confirmation of the presence of the fluorine atom. The chemical shift will be characteristic of an α-fluoroenone system.
Table 9: Predicted ¹⁹F NMR Chemical Shift for 2-fluoro-2-cyclohepten-1-one
Fluorine
Predicted Chemical Shift (δ, ppm)
Multiplicity
Notes
F-2
-110 to -130
dt
Coupling to H-3 and the allylic protons on C-7. Referenced to CFCl₃.
Comparative Analysis and Discussion
The predictive data highlights the significant electronic influence of the fluorine substituent. In the IR spectrum, the electron-withdrawing nature of fluorine is expected to increase the bond order of the C=O and C=C bonds, leading to a shift to higher wavenumbers.
In the NMR spectra, the most pronounced effects are the large one-bond ¹³C-¹⁹F coupling constant and the significant downfield shift of the C-2 carbon. The deshielding of the β-vinylic proton (H-3) in the ¹H NMR spectrum is also a key diagnostic feature. The ¹⁹F NMR spectrum will be the most unambiguous indicator of the presence and electronic environment of the fluorine atom.
The following diagram illustrates the key differences in the predicted spectral features.
Caption: Predicted shifts in key spectroscopic signals upon fluorination.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
Methodology:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. A dedicated fluorine probe or a broadband probe tuned to the fluorine frequency should be used.
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Caption: General workflow for NMR analysis.
FT-IR Spectroscopy
Objective: To obtain an infrared spectrum to identify functional groups.
Methodology:
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.
Background Spectrum: Record a background spectrum of the empty sample holder (or the pure solvent if in solution).
Sample Spectrum: Record the spectrum of the sample.
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. For less volatile or thermally labile compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
Ionization: Ionize the sample using an appropriate method (e.g., Electron Ionization for GC-MS, ESI for liquid samples).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
Detection: Detect the ions and generate the mass spectrum.
Conclusion
References
NIST. 2-Cyclohepten-1-one. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
Sloop, J. C.; et al. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry 2014, 4 (1), 1-10. [Link]
Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
A Comprehensive Guide to the Safe Disposal of 2-Cyclohepten-1-one, 2-fluoro-
This document provides a detailed protocol for the safe handling and disposal of 2-Cyclohepten-1-one, 2-fluoro-. As a fluorinated α,β-unsaturated ketone, this compound requires careful management to mitigate risks to per...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides a detailed protocol for the safe handling and disposal of 2-Cyclohepten-1-one, 2-fluoro-. As a fluorinated α,β-unsaturated ketone, this compound requires careful management to mitigate risks to personnel and the environment. The procedures outlined below are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure operational safety and regulatory compliance.
Hazard Profile and Risk Assessment
Toxicity: Fluorinated organic compounds can be toxic, with potential for liver and kidney effects upon exposure.[1] The α,β-unsaturated carbonyl moiety is a reactive Michael acceptor, allowing it to react with biological nucleophiles like DNA and proteins, which is a source of toxicity for this class of compounds.[2] Inhalation, ingestion, and dermal contact should be avoided.
Flammability: Like many organic ketones, this compound is likely a combustible liquid.[3] Vapors may form explosive mixtures with air, and it should be kept away from heat, sparks, and open flames.
Reactivity: The compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] As a ketone, it has the potential, though less pronounced than ethers, to form explosive peroxides over time if exposed to air.[5] Therefore, containers should be dated upon receipt and opening.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure during handling and disposal. All PPE must be inspected for integrity before each use.[6]
PPE Category
Item
Specifications and Rationale
Eye/Face Protection
Safety Goggles
Wear tightly fitting safety goggles with side-shields. This is critical to prevent splashes from contacting the eyes.
Skin Protection
Gloves
Handle with chemical-impermeable gloves. Standard nitrile gloves are not recommended for extended contact with ketones.[6] Butyl or fluoroelastomer gloves offer better resistance and are the preferred choice. Always inspect gloves before use.
Protective Clothing
A flame-resistant lab coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
Respirator
All handling should occur in a certified chemical fume hood to ensure adequate ventilation.[6] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors must be used.
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.
Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.
Ventilate: Ensure the chemical fume hood is operating correctly to ventilate the area.
Don PPE: Wear the full PPE ensemble as detailed in the table above.
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to dike the spill and prevent it from spreading.[4][6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
Collect and Package: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[6][7]
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
Disposal of 2-Cyclohepten-1-one, 2-fluoro- and materials contaminated with it must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[8]
Workflow for Proper Disposal
Caption: Disposal workflow for 2-Cyclohepten-1-one, 2-fluoro-.
Detailed Procedural Steps:
Waste Segregation (The Causality of Separation):
Pure Compound/Concentrated Solutions: Keep the original container for disposal whenever possible. If transferring, use a new, clean container. Do not mix with other chemical waste. The primary reason for segregation is to prevent unknown and potentially violent reactions within a waste container.[9]
Contaminated Solids: This includes absorbent materials from spills, contaminated gloves, bench paper, and empty containers. These items must be collected in a dedicated, sealed bag or container clearly marked as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol); the rinsate must be collected and disposed of as liquid hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[10]
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a dedicated, sealed container for aqueous hazardous waste.
Containerization and Labeling:
Use only approved hazardous waste containers, which are typically made of high-density polyethylene (HDPE) for organic solvents.
Ensure containers are in good condition and have a secure, tight-fitting lid.[9] Do not fill containers beyond 90% capacity to allow for vapor expansion.
Label every waste container clearly with a "Hazardous Waste" sticker. The label must include the full chemical name ("2-Cyclohepten-1-one, 2-fluoro-"), the approximate concentration and volume, and the date of accumulation.
Storage and Final Disposal:
Store sealed waste containers in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin within or near the laboratory.
Do not accumulate large quantities of waste. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office in a timely manner.[11] All waste must be disposed of through an approved hazardous waste contractor in accordance with local and national regulations.[12]
Chemical Incompatibilities
To prevent hazardous reactions, 2-Cyclohepten-1-one, 2-fluoro- must not be mixed with the following materials during storage or disposal.
Personal protective equipment for handling 2-Cyclohepten-1-one, 2-fluoro-
As a Senior Application Scientist, I approach the handling of specialized fluorinated building blocks not merely as a compliance exercise, but as a rigorous chemical engineering challenge. 2-Fluoro-2-cyclohepten-1-one (C...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of specialized fluorinated building blocks not merely as a compliance exercise, but as a rigorous chemical engineering challenge. 2-Fluoro-2-cyclohepten-1-one (CAS: 1554-05-8)[1] is a prime example of a compound where subtle structural nuances dictate strict, uncompromising operational protocols.
While general safety data sheets for niche intermediates often lack operational depth, we must deduce our logistical and safety plans directly from the molecule's chemical reactivity. This guide provides the definitive, causality-driven framework for handling this highly reactive species safely and effectively.
Chemical Profile & Mechanism of Toxicity
To handle a chemical safely, you must first understand its electronic environment. 2-Fluoro-2-cyclohepten-1-one is a 7-membered cyclic
-unsaturated ketone. The presence of the highly electronegative fluorine atom at the -position exerts a profound electron-withdrawing inductive effect.
The Causality of Risk: This fluorination significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, rendering the
-carbon exceptionally electrophilic. Consequently, this molecule acts as a hyper-reactive [2]. In a biological context, it will rapidly and irreversibly alkylate cellular nucleophiles—specifically the thiol groups (-SH) of glutathione and critical protein cysteine residues[3]. This specific reactivity classifies the compound as a severe skin sensitizer, a potent respiratory irritant, and a systemic cytotoxin.
Toxicity mechanism via irreversible Michael addition to cellular thiols.
Quantitative Risk Assessment & PPE Matrix
Standard laboratory personal protective equipment (PPE) is insufficient for reactive cyclic ketones. Cyclic ketones rapidly permeate standard nitrile and latex, acting as molecular Trojan horses that carry dissolved toxins directly through the glove matrix and into the dermal layer.
Table 1: Glove Material Breakthrough Times for Cyclic Ketones
Glove Material
Thickness (mm)
Breakthrough Time (min)
Degradation Rating
Operational Recommendation
Nitrile
0.1
< 10
Poor
DO NOT USE
Latex
0.1
< 10
Poor
DO NOT USE
Butyl Rubber
0.3
> 240
Excellent
Primary Handling
PE/EVAL Laminate
0.07
> 480
Excellent
High-Risk / Spill Response
Comprehensive PPE Requirements:
Hand Protection: Butyl rubber gloves are mandatory. For bulk transfers, wear PE/EVAL laminate gloves (e.g., SilverShield®) as an inner layer.
Eye Protection: Chemical splash goggles paired with a full face shield. Causality: The compound's volatility combined with its extreme electrophilicity means that even minor aerosol exposure can cause catastrophic, irreversible corneal alkylation.
Body Protection: A disposable Tyvek® suit or a heavy-duty chemical-resistant apron. Causality: Standard woven cotton lab coats absorb liquids, holding the reactive Michael acceptor against the skin and accelerating dermal exposure.
Respiratory Protection: All operations must be conducted inside a Class IIB2 (100% exhaust) fume hood.
Self-Validating Standard Operating Procedure (SOP)
Trust in a protocol is built on validation. The following workflow integrates a "self-validating system"—meaning the protocol includes built-in chemical checks to ensure the hazard has been successfully mitigated.
Step-by-Step Methodology: Dispensing and Reaction
Pre-Operation Scavenger Preparation:
Action: Before opening the reagent, prepare a 5% (w/v) L-cysteine or sodium thioglycolate solution in 0.1 M NaOH.
Causality: You must have a potent, odorless thiol nucleophile on standby. The basic pH deprotonates the thiol, maximizing its nucleophilicity to instantly outcompete biological thiols in the event of a spill.
Inert Atmosphere Setup:
Action: Purge the reaction vessel and all transfer lines with dry Argon.
Causality: Prevents oxidative degradation of the enone and safely manages the vapor pressure of the 7-membered ring system.
Closed-System Transfer:
Action: Extract the chemical using a gas-tight glass syringe equipped with a PTFE-tipped plunger and a stainless steel cannula.
Causality: Fluorinated cyclic ketones can cause standard polypropylene or polyethylene syringes to swell and leach plasticizers, compromising both safety and experimental integrity.
Decontamination & Validation (The Self-Validating Step):
Action: Post-reaction, submerge all contaminated glassware and syringe components into the prepared L-cysteine scavenger solution for 30 minutes.
Validation: Extract a 1 mL aliquot of the wash solution and add 1 drop of Ellman’s reagent (DTNB). A persistent yellow color indicates the presence of excess free thiols. This proves that all of the electrophilic 2-fluoro-2-cyclohepten-1-one has been chemically consumed and neutralized.
Step-by-step operational workflow for handling reactive fluorinated enones.
Spill Response & Disposal Plan
Immediate Spill Response:
Never attempt to simply wipe up a highly reactive Michael acceptor with a solvent-soaked rag; this only increases the surface area and vaporization of the toxin.
Flood the spill area with the pre-prepared 5% L-cysteine scavenger solution.
Allow 15 minutes of contact time for the chemical neutralization (Michael addition) to reach completion.
Absorb the now-neutralized liquid with an inert absorbent pad (e.g., vermiculite or universal spill pads).
Logistical Disposal Plan:
Segregation: Even after quenching, all waste containing this compound must be strictly segregated into Halogenated Organic Waste streams.
Regulatory Labeling: Containers must be explicitly labeled with: "Contains Halogenated Organics / Fluorinated Alkylating Agents." Do not mix with acidic waste streams, as trace fluorides combined with strong acids can theoretically generate hazardous hydrofluoric acid (HF) over time.
References
Selectively Fluorinated PAMAM–Arginine Conjugates as Gene Delivery Vectors
Bioconjugate Chemistry, American Chemical Society (ACS), 2024.
URL: [Link]
First stereospecific synthesis of (E)- or (Z)-alpha-fluoroenones via a kinetically controlled Negishi coupling reaction
Journal of Organic Chemistry, National Institutes of Health (PubMed), 2006.
URL:[Link]